endo-BCN-PEG12-NH2 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C35H65ClN2O13 |
|---|---|
分子量 |
757.3 g/mol |
IUPAC名 |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C35H64N2O13.ClH/c36-7-9-39-11-13-41-15-17-43-19-21-45-23-25-47-27-29-49-30-28-48-26-24-46-22-20-44-18-16-42-14-12-40-10-8-37-35(38)50-31-34-32-5-3-1-2-4-6-33(32)34;/h32-34H,3-31,36H2,(H,37,38);1H/t32-,33+,34?; |
InChIキー |
KMDKXFATGCRYLA-MREVACGNSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl |
正規SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1.Cl |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to endo-BCN-PEG12-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of endo-BCN-PEG12-NH2 hydrochloride, a bifunctional linker critical in the field of bioconjugation and drug development. This document outlines its chemical properties, applications, and detailed experimental protocols for its use.
Core Concepts and Chemical Properties
This compound is a versatile molecule that serves as a bridge, covalently linking two different molecules. It is classified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker and is a key reagent in click chemistry.[1] The molecule features three key components:
-
endo-Bicyclononyne (BCN): A strained alkyne that is highly reactive towards azide (B81097) groups. This reactivity is the foundation of its utility in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.
-
Polyethylene (B3416737) Glycol (PEG)12 Spacer: A 12-unit polyethylene glycol chain that enhances the solubility and bioavailability of the resulting conjugate. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.
-
Primary Amine (-NH2) Group: A nucleophilic group that can readily react with various electrophiles, such as activated esters (e.g., NHS esters), to form stable amide bonds. The hydrochloride salt form enhances the stability and solubility of the amine group.
The combination of these functional groups allows for a two-step, orthogonal conjugation strategy, making it a valuable tool for constructing complex biomolecules.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C35H65ClN2O13 |
| Molecular Weight | 757.36 g/mol |
| CAS Number | Not available in the provided search results. |
| Purity | >95% |
| Solubility | Soluble in DMSO, DCM, and DMF. |
| Storage Conditions | Long-term: -20°C; Short-term: 0 - 4°C. Should be stored in a dry, dark place. |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary mechanism of action for the BCN group is its participation in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a cornerstone of bioorthogonal chemistry, meaning it can occur in a biological environment without interfering with native biochemical processes.
The high ring strain of the bicyclononyne system drives a rapid and highly specific reaction with an azide-containing molecule to form a stable triazole linkage. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, which is necessary for the more traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes SPAAC ideal for applications involving live cells or sensitive biomolecules.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research and development:
-
PROTAC Synthesis: As a PROTAC linker, it connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The BCN group can be reacted with an azide-modified antibody, and the amine group can be used to attach the drug.
-
Biomolecule Labeling: It is used for the specific labeling of proteins, nucleic acids, and other biomolecules for imaging and diagnostic purposes.
-
Surface Modification: The linker can be used to functionalize surfaces for various applications, including biosensors and biomaterials.
Experimental Protocols
The following are generalized protocols for using this compound in bioconjugation. The specific conditions may require optimization based on the specific molecules being conjugated.
General Protocol for SPAAC Reaction
This protocol describes the conjugation of an azide-modified molecule (e.g., a protein) with this compound.
Materials:
-
Azide-modified molecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction tubes
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-modified molecule to the desired concentration in the reaction buffer.
-
Prepare a stock solution of this compound in the chosen anhydrous solvent. A typical stock concentration is 10 mM.
-
-
Reaction Setup:
-
In a reaction tube, add the azide-modified molecule.
-
Add the this compound stock solution to the reaction mixture. A 5- to 20-fold molar excess of the BCN linker is often used to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid denaturation of proteins.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal incubation time should be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted linker and other small molecules using a suitable purification method, such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
General Protocol for Amine Conjugation
This protocol describes the reaction of the primary amine of the BCN-PEG linker with an NHS ester-activated molecule.
Materials:
-
NHS ester-activated molecule
-
This compound
-
Aprotic solvent (e.g., DMF or DMSO)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Reaction tubes
-
Purification system
Procedure:
-
Preparation of Reagents:
-
Dissolve the NHS ester-activated molecule in the aprotic solvent.
-
Dissolve this compound in the amine-free buffer.
-
-
Reaction Setup:
-
Add the NHS ester solution to the this compound solution. A slight molar excess of the amine-containing linker may be used.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight. The reaction should be protected from light.
-
-
Purification:
-
Purify the resulting conjugate to remove unreacted starting materials using an appropriate method, such as chromatography.
-
Visualizing the Workflow
The following diagrams illustrate the key chemical reaction and a typical experimental workflow involving this compound.
Caption: SPAAC Reaction using endo-BCN-PEG12-NH2.
References
An In-depth Technical Guide to endo-BCN-PEG12-NH2 Hydrochloride: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of endo-BCN-PEG12-NH2 hydrochloride, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, targeted drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Functionality
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring two distinct reactive functionalities: an endo-bicyclononyne (BCN) group and a primary amine (NH2). The hydrochloride salt form enhances its stability and solubility.
The endo-BCN moiety is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This "click chemistry" approach is a cornerstone of bioorthogonal conjugation, allowing for the highly specific and efficient covalent ligation of the linker to azide-modified molecules in complex biological environments without the need for cytotoxic copper catalysts.
The primary amine serves as a versatile nucleophile for conjugation to various electrophilic groups, such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and carboxylic acids (in the presence of coupling agents). This functionality is commonly employed for attaching the linker to proteins, antibodies, or other biomolecules.
The PEG12 spacer is a hydrophilic chain of twelve polyethylene glycol units. This spacer enhances the aqueous solubility of the entire construct, reduces aggregation, and provides steric separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C35H65ClN2O13 |
| Exact Mass | 756.4200 g/mol |
| Molecular Weight | 757.36 g/mol |
| Elemental Analysis | C: 55.51%, H: 8.65%, Cl: 4.68%, N: 3.70%, O: 27.46% |
| Purity | Typically >95% (as specified by commercial suppliers) |
| Solubility | Soluble in aqueous buffers and polar organic solvents |
Synthesis Pathway
-
Synthesis of the BCN moiety: This typically starts from cyclooctadiene and involves several steps to introduce the strained alkyne.
-
Functionalization of the PEG spacer: A PEG12 spacer with a protected amine at one terminus and a reactive group (e.g., a hydroxyl or a leaving group) at the other is required.
-
Coupling of BCN and PEG: The BCN moiety is covalently attached to one end of the PEG spacer.
-
Deprotection and salt formation: The protecting group on the amine is removed, and the final product is isolated as the hydrochloride salt.
A generalized workflow for the synthesis is depicted in the following diagram:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Antibody Conjugation
This protocol describes the conjugation of this compound to a payload containing an activated ester (e.g., NHS ester) and subsequent reaction with an azide-modified antibody via SPAAC.
Materials:
-
This compound
-
Payload-NHS ester in anhydrous DMSO
-
Azide-modified antibody in PBS (pH 7.4)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) column
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction of Linker with Payload:
-
Dissolve this compound (1.2 equivalents) and the payload-NHS ester (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the BCN-PEG12-Payload conjugate by preparative HPLC.
-
-
SPAAC Reaction with Azide-Modified Antibody:
-
Dissolve the purified BCN-PEG12-Payload in DMSO to prepare a 10 mM stock solution.
-
To the azide-modified antibody (1 mg/mL in PBS), add a 5-10 fold molar excess of the BCN-PEG12-Payload stock solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 4-12 hours with gentle mixing.
-
Remove excess unconjugated BCN-PEG12-Payload by SEC.
-
Characterize the resulting ADC for drug-to-antibody ratio (DAR) using techniques like HIC-HPLC or Mass Spectrometry.
-
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Protocol 2: General Procedure for PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC molecule by sequentially coupling a warhead for a protein of interest (POI) and a ligand for an E3 ligase to the endo-BCN-PEG12-NH2 linker.
Materials:
-
This compound
-
POI-Warhead-COOH (with a carboxylic acid)
-
E3-Ligase-N3 (with an azide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
Coupling of POI Warhead:
-
To a solution of POI-Warhead-COOH (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir for 15 minutes at room temperature.
-
Add this compound (1.2 equivalents) and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Purify the intermediate, POI-Warhead-PEG12-BCN, by preparative HPLC.
-
-
SPAAC Reaction with E3 Ligase Ligand:
-
Dissolve the purified POI-Warhead-PEG12-BCN (1 equivalent) and E3-Ligase-N3 (1.2 equivalents) in a suitable solvent (e.g., DMF/water mixture).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the PROTAC by HRMS and NMR.
-
Caption: Signaling pathway for PROTAC-mediated protein degradation.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in modern drug development.
-
Antibody-Drug Conjugates (ADCs): This linker enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to ADCs with a well-defined drug-to-antibody ratio (DAR). The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC.
-
PROTACs: As a heterobifunctional linker, it is instrumental in connecting a target protein binder to an E3 ligase ligand, facilitating the targeted degradation of disease-causing proteins. The length and flexibility of the PEG12 spacer can be optimized to promote the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase).
-
Bioconjugation and Probe Development: The bioorthogonal nature of the BCN group allows for the labeling of biomolecules in living systems for imaging and diagnostic applications. The primary amine can be used to attach fluorescent dyes, biotin, or other reporter molecules.
An In-depth Technical Guide to endo-BCN-PEG12-NH2 Hydrochloride: Properties, Solubility, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and key applications of endo-BCN-PEG12-NH2 hydrochloride. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing a bicyclo[6.1.0]nonyne (BCN) moiety and a primary amine. The endo configuration of the BCN group offers a balance of stability and reactivity for copper-free click chemistry. The 12-unit PEG spacer enhances hydrophilicity, improves solubility, and provides spatial separation between conjugated molecules, which can be critical for maintaining their biological activity. The primary amine allows for conjugation to molecules with available carboxyl groups or other amine-reactive functionalities. The hydrochloride salt form can improve the compound's stability and handling.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C35H65ClN2O13[1] |
| Molecular Weight | 757.36 g/mol [1] |
| Exact Mass | 756.4200[1] |
| Purity | Typically >95% |
| Appearance | To be determined; likely a solid or oil |
Elemental Analysis
| Element | Percentage |
| Carbon (C) | 55.51%[1] |
| Hydrogen (H) | 8.65%[1] |
| Chlorine (Cl) | 4.68%[1] |
| Nitrogen (N) | 3.70%[1] |
| Oxygen (O) | 27.46%[1] |
Solubility and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound.
Solubility
| Solvent | Expected Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
It is recommended to prepare stock solutions in anhydrous solvents like DMSO or DMF. For reactions in aqueous buffers, the final concentration of the organic solvent should be minimized to avoid impacting the stability and function of biomolecules.
Storage and Handling
-
Short-term storage: 0 - 4°C for days to weeks.
-
Long-term storage: -20°C for months to years.[1]
-
Handling: The compound should be protected from moisture and light. For preparing stock solutions, it is advisable to warm the vial to room temperature before opening to prevent condensation.
Experimental Protocols and Applications
The primary utility of this compound lies in its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction allows for the efficient and specific conjugation of the BCN-containing linker to an azide-modified molecule in complex biological environments.
General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the general steps for conjugating this compound to an azide-modified protein. Optimization of reaction conditions may be necessary for specific applications.
Materials:
-
This compound
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., spin desalting column, HPLC)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the linker in anhydrous DMSO to a desired concentration (e.g., 10 mM).
-
Reaction setup: In a reaction tube, add the azide-modified protein.
-
Initiate the reaction: Add a molar excess of the this compound stock solution to the protein solution. A 2 to 4-fold molar excess is a common starting point. The final concentration of DMSO should ideally be kept below 5% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter depending on the specific reactants.
-
Quenching (optional): If the primary amine of the linker needs to be conjugated in a subsequent step, this step can be skipped. Otherwise, a quenching reagent can be added to react with any unreacted BCN moieties.
-
Purification: Remove excess, unreacted linker and byproducts using a spin desalting column, dialysis, or liquid chromatography.
Application in PROTAC Development
This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this linker would typically involve two key steps:
-
Conjugation to a target protein ligand: The primary amine of the linker can be reacted with a carboxylic acid on the target protein ligand to form a stable amide bond.
-
Conjugation to an E3 ligase ligand: The BCN group can then be reacted with an azide-modified E3 ligase ligand via SPAAC.
Visualizations
Experimental Workflow for Bioconjugation
Caption: Workflow for SPAAC using endo-BCN-PEG12-NH2.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.[2][3][4]
References
The Pivotal Role of the PEG12 Spacer in BCN Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, the sophisticated design of linker molecules is paramount to the efficacy and safety of the final conjugate. Among the diverse array of linkers, those incorporating bicyclo[6.1.0]nonyne (BCN) have gained prominence for their utility in copper-free click chemistry. The integration of a polyethylene (B3416737) glycol (PEG) spacer, particularly a discrete chain of 12 ethylene (B1197577) glycol units (PEG12), bestows a unique and advantageous set of properties upon these linkers. This technical guide provides a comprehensive examination of the role of the PEG12 spacer in BCN linkers, detailing its impact on physicochemical properties, biological interactions, and overall performance in applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Principles of BCN-PEG12 Linkers
BCN-PEG12 linkers are heterobifunctional molecules that synergistically combine the reactivity of a strained alkyne (BCN) with the beneficial attributes of a PEG12 spacer. The BCN moiety participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][2] This makes it an ideal tool for conjugating molecules in complex biological milieu.[1][2]
The PEG12 spacer is a monodisperse chain of 12 ethylene glycol units that offers a precise length and a defined chemical structure. Its primary roles are to enhance hydrophilicity, provide spatial separation, and improve the pharmacokinetic profile of the resulting bioconjugate.[3][4]
Impact of the PEG12 Spacer on Physicochemical Properties
The incorporation of a PEG12 spacer significantly modulates the physicochemical characteristics of BCN linkers and their conjugates. These modifications are critical for overcoming challenges associated with the hydrophobicity of many payloads and biomolecules.
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate, especially at higher drug-to-antibody ratios (DARs).[3] The hydrophilic nature of the PEG12 spacer counteracts this hydrophobicity, improving the aqueous solubility of the BCN linker and the resulting bioconjugate.[3][5] This enhanced solubility is crucial for preventing aggregation, which can otherwise lead to increased immunogenicity and rapid clearance from circulation.[3]
Steric Hindrance and Accessibility
The PEG12 spacer provides a flexible arm of a defined length, which can minimize steric hindrance between the conjugated molecules.[6] This is particularly important when conjugating large biomolecules like antibodies to bulky payloads. The spacer allows for better accessibility of the antibody's antigen-binding site and can facilitate the interaction of the payload with its target once released inside the cell.[6]
Quantitative Physicochemical Data
While direct comparative data for BCN-PEG12 is not always available, the following table summarizes the general impact of PEGylation on relevant physicochemical properties.
| Property | Impact of PEG12 Spacer | Rationale |
| Hydrophilicity | Increased | The ethylene glycol units are highly hydrophilic. |
| Solubility | Increased | Enhanced hydrophilicity prevents aggregation of hydrophobic molecules.[3] |
| logP | Decreased | Increased hydrophilicity leads to a lower octanol-water partition coefficient. |
| Stability | Generally Increased | The hydrated PEG shell can protect the conjugate from enzymatic degradation.[6] |
Influence of the PEG12 Spacer on Pharmacokinetics and Pharmacodynamics
The PEG12 spacer plays a crucial role in modulating the in vivo behavior of bioconjugates, leading to improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Prolonged Circulation Half-Life
PEGylation increases the hydrodynamic radius of the bioconjugate, which reduces its renal clearance rate and leads to a longer plasma half-life.[3] This extended circulation time allows for greater accumulation of the therapeutic at the target site, potentially enhancing its efficacy.[3] Studies on ADCs have shown that increasing the PEG linker length generally leads to a longer plasma half-life.[7] A PEG8 side chain has been identified as a minimum length for optimal slower clearance, with longer chains like PEG12 also falling within this beneficial range.[3]
Reduced Immunogenicity
The flexible PEG12 chain can form a hydration shell around the conjugate, which can mask potential immunogenic epitopes on the payload or the linker itself.[6] This "stealth" effect helps to reduce the likelihood of an immune response against the bioconjugate, which is a critical consideration for therapeutic applications.[6]
Impact on In Vivo Performance of ADCs
The following table summarizes data from preclinical studies on ADCs, illustrating the general effects of increasing PEG spacer length on key performance indicators. While not specific to PEG12 in all cases, these trends are informative.
| Parameter | Effect of Increasing PEG Spacer Length | Reference |
| Plasma Clearance | Decreased | [7] |
| Plasma Half-life | Increased | [3] |
| In Vivo Efficacy | Often Improved | [3] |
| Tolerability | Improved (for PEGs larger than PEG8) | [7] |
| Tumor Accumulation | Generally Increased | [8] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving BCN-PEG12 linkers.
Protocol for Antibody Labeling with endo-BCN-PEG12-NHS Ester
This protocol describes the conjugation of an antibody to an endo-BCN-PEG12-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
endo-BCN-PEG12-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
BCN-PEG12-NHS Ester Stock Solution Preparation:
-
Allow the vial of endo-BCN-PEG12-NHS ester to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the BCN-PEG12-NHS ester stock solution to the antibody solution. The final concentration of DMSO should be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted BCN-PEG12-NHS ester and quenching reagents using a spin desalting column or dialysis against PBS.
-
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the reaction between a BCN-labeled antibody and an azide-functionalized payload.
Materials:
-
BCN-labeled antibody
-
Azide-functionalized payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the azide-functionalized payload in a compatible solvent (e.g., DMSO).
-
Ensure the BCN-labeled antibody is in the appropriate reaction buffer.
-
-
SPAAC Reaction:
-
Add a 2- to 5-fold molar excess of the azide-functionalized payload to the BCN-labeled antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times may require optimization.
-
-
Purification:
-
Purify the final antibody-payload conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unreacted payload.
-
Characterization of the Conjugate
Drug-to-Antibody Ratio (DAR) Determination: The average number of payload molecules conjugated to each antibody can be determined using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): Separates species with different levels of hydrophobicity, allowing for the quantification of different DAR species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements of the intact or fragmented antibody to determine the number of conjugated payloads.[9]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows involving BCN-PEG12 linkers.
Conclusion
The PEG12 spacer is a critical component in the design of modern BCN linkers, offering a powerful means to enhance the properties of bioconjugates. Its ability to increase hydrophilicity, improve pharmacokinetic profiles, and provide optimal spatial separation makes it an invaluable tool for the development of next-generation therapeutics such as ADCs and PROTACs. The well-defined, monodisperse nature of the PEG12 spacer ensures batch-to-batch consistency and allows for precise control over the linker's characteristics. As the field of bioconjugation continues to advance, the strategic incorporation of PEG12 spacers in BCN linkers will undoubtedly play a central role in the creation of more effective and safer targeted therapies.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to endo-BCN-PEG12-NH2 for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, endo-BCN-PEG12-NH2, and its application in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of modern bioconjugation strategies. We will delve into its chemical properties, reaction kinetics, and detailed protocols for its use in creating well-defined bioconjugates for drug delivery, diagnostics, and proteomics.
Introduction to endo-BCN-PEG12-NH2
Endo-BCN-PEG12-NH2 is a heterobifunctional linker that combines a bicyclo[6.1.0]nonyne (BCN) moiety with a 12-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a primary amine. This unique architecture offers several advantages for bioconjugation:
-
Bioorthogonal Reactivity : The endo-BCN group is a highly reactive strained alkyne that readily participates in SPAAC reactions with azide-functionalized molecules. This "click chemistry" is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with native biological processes.[1]
-
Hydrophilic Spacer : The 12-unit PEG linker is a hydrophilic spacer that enhances the aqueous solubility of the linker and its conjugates.[1] This property is crucial for preventing aggregation and improving the pharmacokinetic profile of bioconjugates.[]
-
Primary Amine Handle : The terminal primary amine provides a versatile reactive site for conjugation to a wide range of molecules, including proteins, peptides, drugs, and imaging agents, typically through amide bond formation.[3]
Quantitative Data
The efficiency of SPAAC reactions is a critical consideration in experimental design. The following tables summarize key quantitative data for endo-BCN and related compounds.
Table 1: Physicochemical Properties of endo-BCN-PEG12-NH2 and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Storage Conditions |
| endo-BCN-PEG12-NH2 | C35H66N2O13 | 714.91 | Water, DCM, DMF | -20°C, desiccated |
| endo-BCN-PEG12-acid | C38H67NO16 | 794.0 | DMSO, DCM, DMF | -20°C |
| endo-BCN-PEG12-NHS ester | C42H70N2O18 | 891.02 | DMSO, DCM, DMF | -20°C |
Table 2: Second-Order Rate Constants for SPAAC Reactions of BCN Derivatives
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| endo-BCN | Benzyl Azide | ~0.06 - 0.1 | [4] |
| BCN | Primary Azides | Similar reaction rates | [5] |
| BCN | Secondary Azides | Similar reaction rates | [5] |
| BCN | Tertiary Azides | Similar reaction rates | [5] |
Experimental Protocols
This section provides detailed methodologies for the two-step conjugation process involving endo-BCN-PEG12-NH2: first, conjugation to the amine group, and second, the SPAAC reaction.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of a molecule of interest (e.g., a small molecule drug, a peptide) containing a carboxylic acid to the primary amine of endo-BCN-PEG12-NH2 using EDC/NHS chemistry.
Materials:
-
endo-BCN-PEG12-NH2
-
Carboxylic acid-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 1 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Prepare a stock solution of endo-BCN-PEG12-NH2 in the Coupling Buffer.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS or Sulfo-NHS (1.5 equivalents) to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to endo-BCN-PEG12-NH2:
-
Add the activated carboxylic acid solution to the endo-BCN-PEG12-NH2 solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution and incubating for 15 minutes at room temperature.
-
Purify the endo-BCN-PEG12-conjugate using a desalting column to remove excess reagents and byproducts.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the BCN-functionalized molecule from Protocol 1 to an azide-modified biomolecule (e.g., a protein, an antibody).
Materials:
-
Purified endo-BCN-PEG12-conjugate
-
Azide-modified biomolecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the endo-BCN-PEG12-conjugate and the azide-modified biomolecule in the Reaction Buffer. A typical molar ratio is 1.5 to 5 equivalents of the BCN-conjugate to the azide-modified biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate method based on the properties of the biomolecule, such as size exclusion chromatography (SEC), affinity chromatography, or dialysis.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of endo-BCN-PEG12-NH2 in SPAAC.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for a two-step bioconjugation using endo-BCN-PEG12-NH2.
Caption: Example of a signaling pathway studied using SPAAC-mediated cell surface labeling.
Applications in Drug Development
The unique properties of endo-BCN-PEG12-NH2 make it a valuable tool for various applications in drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The hydrophilic PEG spacer can improve the ADC's pharmacokinetic properties and reduce immunogenicity.[]
-
PROTACs (Proteolysis Targeting Chimeras): This linker is suitable for the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.
-
Targeted Drug Delivery: The amine functionality allows for the conjugation of targeting ligands (e.g., peptides, small molecules) to create drug delivery systems that accumulate at the desired site of action.
-
Diagnostic Probes: Fluorophores, radioisotopes, or other imaging agents can be attached to create probes for in vivo imaging and diagnostic applications.
Conclusion
endo-BCN-PEG12-NH2 is a versatile and powerful tool for researchers in chemical biology and drug development. Its bioorthogonal reactivity, coupled with the favorable properties of the PEG spacer and the versatility of the amine handle, enables the precise and efficient construction of a wide range of bioconjugates. By understanding the principles of SPAAC and utilizing the detailed protocols provided in this guide, scientists can effectively harness the potential of this linker to advance their research and development goals.
References
Navigating the Stability of endo-BCN-PEG12-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker endo-BCN-PEG12-NH2. Understanding the stability profile of this reagent is critical for its successful application in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. This guide synthesizes available data on related compounds to offer best practices for handling and storage, ensuring the integrity and reactivity of this valuable molecule.
Core Concepts: Structural Contributions to Stability
The stability of endo-BCN-PEG12-NH2 is intrinsically linked to its three key structural components: the endo-Bicyclononyne (BCN) group, the polyethylene (B3416737) glycol (PEG)12 linker, and the terminal primary amine (NH2).
-
endo-BCN Group: This strained alkyne is the reactive handle for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). While generally stable, the BCN moiety can exhibit sensitivity to highly acidic conditions.
-
PEG12 Linker: The 12-unit polyethylene glycol spacer imparts hydrophilicity and flexibility to the molecule. PEG linkers are generally stable but can be susceptible to oxidative degradation and, under certain conditions, hydrolysis.
-
Primary Amine (NH2): This functional group is a common site for conjugation, typically through reactions with activated esters or other electrophiles. Primary amines are generally stable but can be reactive and should be protected from incompatible reagents.
Recommended Storage and Handling
While specific quantitative stability data for endo-BCN-PEG12-NH2 is not extensively published, the following recommendations are based on best practices for structurally similar compounds. Adherence to these guidelines is crucial for maximizing the shelf-life and performance of the reagent.
Short-Term and Long-Term Storage of Solid Material
| Condition | Temperature | Duration | Additional Notes |
| Short-Term | 0 - 4 °C | Days to Weeks | Keep dry and protected from light. |
| Long-Term | -20 °C | Months to Years | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from moisture and light. |
Storage of Stock Solutions
| Solvent | Temperature | Duration | Additional Notes |
| Anhydrous DMSO or DMF | -20 °C | Up to 1 month | Protect from light. Use freshly opened, anhydrous solvent to minimize hydrolysis. |
| Anhydrous DMSO or DMF | -80 °C | Up to 6 months | Protect from light. Aliquoting is recommended to avoid multiple freeze-thaw cycles. |
Note: The stability of stock solutions is highly dependent on the quality of the solvent and the exclusion of water. It is recommended to use anhydrous solvents for reconstitution.
Potential Degradation Pathways
Understanding the potential degradation pathways of endo-BCN-PEG12-NH2 is essential for troubleshooting and for designing robust experimental protocols. The primary points of instability are the BCN ring and the PEG linker.
Caption: Potential degradation pathways for endo-BCN-PEG12-NH2.
Experimental Protocols: Assessing Stability
For researchers wishing to perform their own stability studies, the following is a generalized protocol for assessing the stability of endo-BCN-PEG12-NH2 under specific conditions.
Objective:
To determine the stability of endo-BCN-PEG12-NH2 under various temperature and pH conditions over time.
Materials:
-
endo-BCN-PEG12-NH2
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5, 7.4, 8.5)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (MS)
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of endo-BCN-PEG12-NH2 in anhydrous DMSO or DMF.
-
Sample Preparation: Dilute the stock solution into the different aqueous buffers (e.g., PBS at various pHs) to a final working concentration.
-
Incubation: Aliquot the samples and incubate them at the different test temperatures.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analysis:
-
Immediately analyze the samples by HPLC to quantify the amount of intact endo-BCN-PEG12-NH2 remaining.
-
Use a gradient elution method with a mobile phase of water and acetonitrile (B52724) containing a small amount of a modifier like formic acid or trifluoroacetic acid.
-
Monitor the elution profile using a UV detector and integrate the peak corresponding to the parent compound.
-
Confirm the identity of the parent peak and any major degradation products by mass spectrometry.
-
-
Data Analysis: Plot the percentage of intact endo-BCN-PEG12-NH2 remaining versus time for each condition. From this data, the degradation rate and half-life can be determined.
Caption: General workflow for assessing endo-BCN-PEG12-NH2 stability.
Concluding Remarks
The stability of endo-BCN-PEG12-NH2 is paramount for its effective use in creating precisely engineered biomolecules. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the reagent's reactivity. For applications requiring the highest degree of reproducibility, it is advisable to perform in-house stability testing under the specific experimental conditions to be employed. This guide provides a foundational understanding to support the successful application of this versatile chemical tool in advancing scientific discovery and therapeutic development.
An In-depth Technical Guide to the Applications of BCN Reagents in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[6.1.0]nonyne (BCN) reagents have emerged as powerful and versatile tools in the field of bioconjugation. Their unique strained alkyne structure enables rapid and specific covalent bond formation with azide- and tetrazine-functionalized molecules through copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with BCN reagents. We present a detailed analysis of their reaction kinetics and stability, supported by quantitative data, and offer step-by-step experimental protocols for key bioconjugation procedures. Furthermore, we explore the use of BCN in advanced applications such as the visualization of cellular signaling pathways, the construction of antibody-drug conjugates (ADCs), and the development of targeted drug delivery systems.
Introduction to BCN Reagents in Bioconjugation
Bioconjugation, the covalent attachment of molecules to biomacromolecules such as proteins, nucleic acids, and carbohydrates, is a cornerstone of modern biomedical research and drug development. The ideal bioconjugation chemistry is highly specific, proceeds under mild, physiological conditions, and does not interfere with the native function of the biomolecule. BCN reagents fulfill these criteria, offering a bioorthogonal handle for a variety of applications.
The reactivity of BCN is rooted in the significant ring strain of its bicyclo[6.1.0]nonyne core. This strain is released in a [3+2] dipolar cycloaddition reaction with an azide (B81097), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of copper-free click chemistry.[2] BCN also participates in exceptionally fast Inverse-Electron-Demand Diels-Alder (IEDDA) reactions with tetrazines.[3]
The versatility of BCN reagents is further enhanced by the ability to incorporate various functionalities, such as NHS esters for amine reactivity, maleimides for thiol reactivity, and polyethylene (B3416737) glycol (PEG) linkers to improve hydrophilicity and pharmacokinetic properties.[4][5] This adaptability has led to the widespread use of BCN in diverse fields including:
-
Drug Discovery and Delivery: Construction of antibody-drug conjugates (ADCs) and targeted nanoparticle-based delivery systems.[6]
-
Live Cell Imaging and Bioimaging: Labeling of proteins, glycans, and other biomolecules for visualization and tracking of cellular processes.[1][7]
-
Proteomics and Genomics: Modification of proteins and nucleic acids for functional studies.[1]
This guide will delve into the technical details of these applications, providing researchers with the necessary information to effectively utilize BCN reagents in their work.
Core Reaction Mechanisms
The utility of BCN reagents stems from their participation in two primary bioorthogonal reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The reaction between a BCN reagent and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition. The high ring strain of the BCN molecule significantly lowers the activation energy of this reaction, allowing it to proceed rapidly at physiological temperatures and pH without a copper catalyst.[4] The result is a stable, covalent triazole linkage.
Inverse-Electron-Demand Diels-Alder (IEDDA) with Tetrazines
BCN can also act as a dienophile in an IEDDA reaction with an electron-deficient diene, most notably a tetrazine. This [4+2] cycloaddition is exceptionally fast, with second-order rate constants orders of magnitude higher than many SPAAC reactions, making it ideal for applications requiring rapid labeling at low concentrations.[3][8] The reaction proceeds with the release of dinitrogen gas and the formation of a stable dihydropyridazine, which can then tautomerize to a pyridazine.
Data Presentation: Reaction Kinetics and Stability
The choice of a bioconjugation reagent is often dictated by its reaction kinetics and stability under experimental conditions. BCN offers a favorable balance of reactivity and stability, particularly when compared to other cyclooctynes like dibenzocyclooctyne (DBCO).
Reaction Kinetics
The rate of SPAAC and IEDDA reactions is typically described by second-order rate constants (k₂). While DBCO generally exhibits faster kinetics with aliphatic azides due to its higher ring strain, BCN shows comparable or even higher reactivity with certain azides and is significantly more reactive in IEDDA reactions with tetrazines.[2][8]
| Reaction Type | BCN Reactant | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| SPAAC | BCN | Benzyl azide | ~0.06 - 0.1[6] | Varied |
| endo-BCN | Benzyl azide | 0.29[4] | CD₃CN/D₂O (1:2) | |
| exo-BCN | Benzyl azide | 0.19[4] | CD₃CN/D₂O (1:2) | |
| BCN | Phenyl azide | Significantly higher than DBCO[2] | Not specified | |
| IEDDA | BCN | 3,6-di-(2-pyridyl)-s-tetrazine | 1.4 ± 0.2[4] | CH₃CN/H₂O (1:1) |
| BCN | 3-methyl-6-phenyl-1,2,4,5-tetrazine | 437 ± 13[8] | Not specified | |
| BCN | Tetrazole 1 | 11,400 - 39,200[9] | Acetonitrile/phosphate buffer (1:1) |
Stability
The stability of the linker is crucial for the integrity of the bioconjugate, especially in complex biological environments. BCN demonstrates superior stability in the presence of thiols, such as glutathione (B108866) (GSH), compared to DBCO, which is a significant advantage for intracellular applications.[2] However, the stability of BCN can be compromised under certain acidic conditions. There is limited publicly available quantitative data on the half-life of BCN-conjugates in plasma, though some studies suggest that linker chemistry and conjugation site can influence in vivo stability.[9]
| Linker | Condition | Half-life | Key Considerations |
| BCN | Glutathione (GSH) | ~6 hours[2] | More stable than DBCO in reducing environments. |
| DBCO | Glutathione (GSH) | ~71 minutes[2] | Susceptible to degradation by thiols. |
| BCN | Acidic conditions (e.g., TCA in DCM) | Degradation observed | Stability is dependent on the specific acidic reagent and solvent. |
| BCN-ADC | In vivo (mouse plasma) | Dependent on linker & payload[9] | Specific half-life data for the BCN moiety is limited. |
Experimental Protocols
The following protocols provide detailed methodologies for common bioconjugation applications using BCN reagents.
Protocol 1: Antibody Labeling with BCN-NHS Ester
This protocol describes the conjugation of a BCN moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.4)
-
BCN-PEG4-NHS Ester (or similar amine-reactive BCN reagent)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting column or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
BCN-NHS Ester Stock Solution: Immediately before use, dissolve the BCN-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Quenching: Add the quenching solution (e.g., 10 µL of 100 mM Tris per mg of antibody) to the reaction mixture to quench any unreacted BCN-NHS ester. Incubate for 15 minutes at room temperature.[6]
-
Purification: Remove the excess, unreacted BCN reagent and other small molecules using a spin desalting column or by SEC.
-
Characterization:
-
Determine the final protein concentration using a standard protein assay (e.g., BCA).
-
Confirm successful conjugation and determine the degree of labeling (DOL) by mass spectrometry (an increase in mass corresponding to the BCN linker should be observed) or hydrophobic interaction chromatography (HIC).[2]
-
Protocol 2: Live Cell Labeling
This protocol outlines a two-step process for labeling cell surface proteins. First, an azide handle is introduced onto the cell surface via metabolic labeling. Second, a BCN-functionalized fluorescent probe is attached via SPAAC.
Materials:
-
Cells of interest
-
Cell culture medium
-
Azido (B1232118) sugar (e.g., Ac₄ManNAz for sialic acid labeling)
-
BCN-functionalized fluorescent dye (e.g., BCN-Cy5)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an azido sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for metabolic incorporation into cell surface glycans.[10]
-
-
Cell Preparation:
-
Gently wash the cells three times with PBS to remove any unincorporated azido sugar.
-
-
Click Reaction:
-
Prepare a solution of the BCN-functionalized fluorescent dye in serum-free medium at a final concentration of 10-50 µM.
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove any unreacted dye.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Functionalization of Nanoparticles
This protocol describes the functionalization of pre-synthesized nanoparticles with a BCN-containing ligand for subsequent bioconjugation.
Materials:
-
Nanoparticles (e.g., oleic acid-capped iron oxide nanoparticles)
-
BCN-PEG-COOH (or other BCN ligand with a suitable anchor group)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Magnetic separator or centrifuge for nanoparticle purification
Procedure:
-
Nanoparticle Preparation: Disperse the nanoparticles in the activation buffer.
-
Carboxyl Group Activation:
-
Add EDC and Sulfo-NHS to the BCN-PEG-COOH solution in activation buffer to activate the carboxyl group.
-
-
Conjugation Reaction:
-
Add the activated BCN ligand to the nanoparticle dispersion.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the BCN-functionalized nanoparticles by magnetic separation or centrifugation to remove unreacted ligand and coupling reagents.
-
Wash the nanoparticles several times with reaction buffer.
-
-
Characterization:
-
Confirm the successful functionalization of the nanoparticles using techniques such as Fourier-transform infrared spectroscopy (FTIR) or dynamic light scattering (DLS).
-
Visualization of Signaling Pathways and Experimental Workflows
BCN-mediated bioconjugation is a powerful tool for visualizing and studying dynamic cellular processes, including signaling pathways. By conjugating fluorescent probes to specific cellular components, their localization and interactions can be tracked in real-time.
Visualizing EGFR Signaling with BCN
A key example of visualizing a signaling pathway component is the tracking of the Epidermal Growth Factor Receptor (EGFR). By genetically encoding a BCN-containing unnatural amino acid (BCNK) into the extracellular domain of EGFR, the receptor can be specifically labeled with a tetrazine-conjugated fluorescent dye via a rapid IEDDA reaction. This allows for single-particle tracking of EGFR on the surface of living cells, providing insights into its diffusion dynamics and response to ligand binding.[4][7]
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
BCN reagents are instrumental in the construction of site-specific ADCs. This workflow illustrates a common strategy where an azide is introduced onto the antibody, followed by conjugation to a BCN-functionalized drug payload via SPAAC.
Conclusion
BCN reagents represent a significant advancement in the field of bioconjugation, offering a robust and versatile platform for the precise modification of biomolecules. Their favorable balance of reactivity and stability, coupled with their bioorthogonality, has enabled a wide range of applications in drug development, diagnostics, and fundamental biological research. The ability to perform copper-free click chemistry under physiological conditions makes BCN an invaluable tool for live-cell imaging and in vivo studies. As research continues to push the boundaries of bioconjugation, the development of novel BCN derivatives and their application in increasingly complex biological systems is expected to further expand the utility of this powerful chemical tool. This guide provides a solid foundation for researchers to understand and implement BCN-based methodologies, paving the way for new discoveries and innovations in the life sciences.
References
- 1. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Live imaging of apoptotic signaling flow using tunable combinatorial FRET-based bioprobes for cell population analysis of caspase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Intravital imaging of tumor apoptosis with FRET probes during tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Click Chemistry Reagents for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry reagents used for protein labeling, a cornerstone technique in modern chemical biology and drug discovery.[1][2] We will delve into the core principles of the most prevalent click reactions, provide detailed experimental protocols, and present quantitative data to facilitate the selection of the optimal labeling strategy for your research needs.
Introduction to Click Chemistry for Protein Labeling
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, selective, and high-yielding, and that proceed under benign, often aqueous, conditions.[3] These characteristics make click chemistry exceptionally well-suited for modifying complex biological molecules like proteins, both in vitro and in living systems.[4][5][6] The power of this approach lies in the use of bioorthogonal functional groups—pairs of reactive moieties that are inert to the vast array of functional groups present in biological systems, but react selectively and efficiently with each other.[4][7]
The general workflow for protein labeling using click chemistry involves two main steps:
-
Incorporation of a bioorthogonal handle: An unnatural amino acid containing one of the reactive functional groups (e.g., an azide (B81097) or an alkyne) is incorporated into the protein of interest. This can be achieved through various methods, including metabolic labeling or genetic code expansion.[4][8]
-
Bioorthogonal ligation: The modified protein is then treated with a probe molecule (e.g., a fluorophore, biotin (B1667282), or a drug molecule) that bears the complementary reactive group. The "click" reaction then specifically and covalently links the probe to the protein.[4]
This guide will focus on three major classes of click chemistry reactions used for protein labeling:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage.[3][5] This reaction is highly efficient and specific, but requires a copper(I) catalyst, which can be toxic to living cells.[1][9] Therefore, CuAAC is most commonly used for labeling proteins in cell lysates or in fixed cells.[9]
Reagents and Probes
-
Azide-modified proteins: Proteins can be metabolically labeled with azido-amino acids like L-azidohomoalanine (AHA), an analog of methionine.[6] Alternatively, azides can be introduced site-specifically using genetic code expansion with azido-functionalized unnatural amino acids.[10]
-
Alkyne probes: A wide variety of alkyne-functionalized probes are commercially available or can be synthesized, including fluorescent dyes, biotin tags, and drug molecules.[11][12][13][14]
Quantitative Data
| Parameter | Value | Reference(s) |
| Second-Order Rate Constant (k₂) | 10 - 100 M⁻¹s⁻¹ | [15] |
| Typical Copper(I) Concentration | 50 - 250 µM | [16][17] |
| Typical Alkyne Probe Concentration | 25 - 50 µM | [16][17] |
| Typical Reaction Time | 1 - 2 hours | [18] |
Experimental Protocol: CuAAC Labeling of Proteins in Cell Lysate
-
Cell Lysis: Lyse cells containing the azide-modified protein in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the following reaction mixture. Note: It is crucial to add the reagents in the specified order to ensure proper copper reduction and ligand complex formation.
-
Protein lysate (containing 50-100 µg of total protein)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand to a final concentration of 100 µM.
-
Alkyne probe (e.g., alkyne-fluorophore) to a final concentration of 25 µM.
-
Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 50 µM.
-
Freshly prepared sodium ascorbate (B8700270) to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Analysis: The labeled proteins can then be analyzed by SDS-PAGE and in-gel fluorescence scanning, or by subsequent Western blotting and detection with a streptavidin conjugate if a biotin-alkyne probe was used.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[3][9] This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a catalyst.[3] This makes SPAAC ideal for labeling proteins in living cells.[8][19][20]
Reagents and Probes
-
Azide-modified proteins: As with CuAAC, proteins are typically modified with azido-amino acids.
-
Strained Alkyne Probes: A variety of cyclooctyne derivatives have been developed, with varying degrees of reactivity and stability. Common examples include dibenzocyclooctyne (DBCO or DIBO) and bicyclo[6.1.0]nonyne (BCN).[21] These are conjugated to probes such as fluorophores or biotin.
Quantitative Data
| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| DIBO | ~0.3 | [7] |
| BCN | ~0.9 | |
| DIFO | ~0.4 | |
| ADIBO | ~1.0 |
Experimental Protocol: SPAAC Labeling of Cell Surface Proteins
-
Metabolic Labeling: Culture cells in methionine-free medium supplemented with L-azidohomoalanine (AHA) for a desired period (e.g., 4-24 hours) to incorporate the azide handle into newly synthesized proteins.
-
Cell Preparation: Wash the cells with PBS to remove excess AHA.
-
Labeling Reaction: Incubate the cells with a strained alkyne probe (e.g., DBCO-fluorophore) at a concentration of 10-50 µM in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells several times with PBS to remove the unreacted probe.
-
Imaging: The labeled cells can then be visualized by fluorescence microscopy.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The inverse-electron-demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal ligation that is exceptionally fast and does not require a catalyst.[22][23] It typically involves the reaction of an electron-deficient tetrazine with an electron-rich strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[22] The extremely rapid kinetics of this reaction allow for labeling at very low concentrations of reagents.[22]
Reagents and Probes
-
Tetrazine Probes: A variety of tetrazine derivatives have been synthesized with different reactivity and stability profiles. These are conjugated to reporter molecules like fluorophores.[24][25][26]
-
Strained Alkene-modified proteins: Proteins are typically modified with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative, via genetic code expansion.[20]
Quantitative Data
| Tetrazine-Dienophile Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Diphenyl-tetrazine + TCO | ~3,100 | [24] |
| Dipyridyl-tetrazine + TCO | ~22,000 | [24] |
| H-Tetrazine + TCO | up to 3 x 10⁶ | [27] |
Experimental Protocol: IEDDA Labeling of Genetically Encoded TCO-containing Protein
-
Transfection: Co-transfect mammalian cells with a plasmid encoding the protein of interest containing a TCO-unnatural amino acid at a specific site, and a plasmid for the corresponding aminoacyl-tRNA synthetase/tRNA pair.
-
Cell Culture: Culture the cells in the presence of the TCO-unnatural amino acid to allow for its incorporation into the target protein.
-
Labeling Reaction: Incubate the cells with a tetrazine-fluorophore probe at a low concentration (e.g., 1-10 µM) in culture medium for a short period (e.g., 5-30 minutes) at 37°C.
-
Washing and Imaging: Wash the cells to remove the unreacted probe and visualize the labeled protein using fluorescence microscopy.
Visualizations
Experimental Workflows
Caption: A generalized workflow for protein labeling using click chemistry.
Caption: Application of IEDDA in studying GPCR signaling pathways.[28][29][30]
Logical Relationships
Caption: A comparison of the key features of CuAAC, SPAAC, and IEDDA.[9][31]
Synthesis of Core Reagents
For researchers interested in synthesizing their own probes, this section provides an overview of the preparation of key click chemistry reagents.
Synthesis of Azido (B1232118) Amino Acids
Fmoc-protected azido amino acids, such as Fmoc-L-azidoalanine, can be synthesized from commercially available Fmoc-protected asparagine in a two-step process:
-
Hofmann Rearrangement: Fmoc-Asn-OH is treated with a hypervalent iodine reagent like (bis(trifluoroacetoxy)iodo)benzene to induce a Hofmann rearrangement, converting the amide to a primary amine.[10]
-
Diazo Transfer: The resulting primary amine is then converted to an azide using a diazo-transfer reagent, such as imidazole-1-sulfonyl azide.[10]
Synthesis of Tetrazine Probes
Symmetrically and asymmetrically substituted s-tetrazines can be synthesized through various methods. A common approach involves the condensation of nitriles with hydrazine, often catalyzed by a Lewis acid or a thiol-containing reagent.[24] Functionalized tetrazines for bioconjugation can be prepared by incorporating reactive handles like carboxylic acids or amines into the tetrazine scaffold.[32]
Synthesis of Strained Dienophiles
The synthesis of strained dienophiles like trans-cyclooctenes can be more challenging. A photochemical flow reaction is often employed for the efficient preparation of trans-cyclooctenes from their cis-isomers.[24] Other strained alkenes, such as cyclopropenes, can also be synthesized and used in IEDDA reactions.[33]
Conclusion
Click chemistry has revolutionized the field of protein labeling, providing a powerful and versatile toolkit for researchers in academia and industry. The choice between CuAAC, SPAAC, and IEDDA depends on the specific application, with considerations for biocompatibility, reaction kinetics, and the availability of reagents. As the field continues to evolve with the development of new bioorthogonal reactions and reagents, the ability to selectively and efficiently label proteins will undoubtedly lead to further breakthroughs in our understanding of complex biological processes and the development of novel therapeutics.[34][35]
References
- 1. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in the Synthesis of Bioorthogonal Reagents: s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes | Semantic Scholar [semanticscholar.org]
- 24. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chemrxiv.org [chemrxiv.org]
- 27. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 32. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 33. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 35. eurjchem.com [eurjchem.com]
Methodological & Application
Application Notes and Protocols: endo-BCN-PEG12-NH2 Hydrochloride Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endo-BCN-PEG12-NH2 hydrochloride is a heterobifunctional linker designed for advanced bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1][2] This reagent features three key components:
-
An endo-Bicyclo[6.1.0]nonyne (BCN) group, which is a highly reactive strained alkyne for copper-free click chemistry.[3][4]
-
A 12-unit polyethylene glycol (PEG) spacer that enhances aqueous solubility, improves conjugate hydrophilicity, and provides a flexible connection to minimize steric hindrance.[1][5]
-
A terminal primary amine (NH2) group that serves as a versatile functional handle for subsequent conjugation to molecules containing amine-reactive groups.[6][7]
The primary application of this linker involves the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that covalently links the BCN group to an azide-modified molecule.[8][9] This reaction is highly efficient, specific, and biocompatible, as it proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[8][10] The resulting stable triazole linkage makes it an ideal tool for conjugating sensitive biomolecules in complex biological environments.[8][9]
Key Features and Applications
-
Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for in vitro and in vivo applications.[10]
-
High Selectivity: The BCN group reacts specifically with azides, avoiding side reactions with other functional groups commonly found in biological systems.[8]
-
Mild Reaction Conditions: Conjugation occurs efficiently in aqueous buffers at physiological pH and ambient temperatures.[8]
-
Enhanced Solubility: The hydrophilic PEG12 spacer improves the solubility of the linker and the resulting conjugate in aqueous media.[4]
-
Versatile Linker: The terminal amine provides a secondary point of attachment for further functionalization, enabling the construction of complex multi-component systems.[7]
-
Primary Applications: Widely used in the development of ADCs, PROTACs, bioorthogonal labeling, and diagnostic probes.[1][2][11]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a SPAAC reaction involving an azide-modified protein and the endo-BCN-PEG12-NH2 linker. These values serve as a starting point and may require optimization for specific applications.
| Parameter | Recommended Value | Notes |
| Reagent Molar Ratio | 2- to 4-fold molar excess of BCN linker over azide-modified protein.[8] | A higher excess may be needed for less reactive azides or dilute conditions. |
| Protein Concentration | ~1 mg/mL.[10] | Higher concentrations can increase reaction rates but may also promote aggregation. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4. | Ensure the buffer is free of primary amines (e.g., Tris) which could interfere with potential downstream amine reactions.[8] |
| Solvent for Linker | Anhydrous Dimethyl Sulfoxide (DMSO).[8] | Prepare a concentrated stock solution (e.g., 10 mM) to minimize the final organic solvent concentration. |
| Final DMSO Concentration | < 5% (v/v).[8] | High concentrations of DMSO can denature proteins. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C).[8] | Lower temperatures may require longer incubation times. |
| Incubation Time | 2-24 hours.[8] | Reaction progress should be monitored. 2 hours at room temperature is often sufficient.[8] |
Experimental Protocols
This section provides a detailed methodology for conjugating an azide-modified protein with this compound.
-
This compound
-
Azide-modified protein (or other biomolecule)
-
Anhydrous DMSO
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns)[][13]
-
Analytical instruments for characterization (e.g., HPLC, SDS-PAGE, Mass Spectrometry)
-
Azide-Modified Protein Solution:
-
Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS at pH 7.4.[8]
-
Determine the precise protein concentration using a standard assay (e.g., BCA).
-
-
endo-BCN-PEG12-NH2 Stock Solution:
-
In a reaction vessel, add the required volume of the azide-modified protein solution.
-
Add the calculated volume of the endo-BCN-PEG12-NH2 stock solution to achieve the desired molar excess (e.g., 2- to 4-fold).[8] Add the linker dropwise while gently mixing.
-
Ensure the final concentration of DMSO in the reaction mixture is below 5% (v/v) to maintain protein stability.[8]
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.[8] The optimal time should be determined by monitoring the reaction progress.
-
After incubation, the reaction mixture contains the desired conjugate, unreacted BCN linker, and potentially unreacted protein. Proceed to purification.
The PEGylation process can result in a mixture of conjugated protein, unreacted protein, and excess linker.[] The choice of purification method depends on the physicochemical differences between these species.
-
Size Exclusion Chromatography (SEC): This is the most common method to separate the larger protein conjugate from the smaller, unreacted BCN-PEG linker. It is effective for removing excess small molecule reagents.[13]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can alter the surface charge of a protein, often allowing for the separation of mono-PEGylated, poly-PEGylated, and un-PEGylated species. Cation exchange chromatography is frequently the method of choice.[13][15][16]
-
Reverse Phase Chromatography (RP-HPLC): RP-HPLC can be used for both analytical characterization and purification, separating species based on hydrophobicity.[][17]
The purified conjugate now possesses a terminal primary amine, which can be used for further labeling. For example, it can be reacted with a molecule containing an N-hydroxysuccinimide (NHS) ester.
-
Buffer exchange the purified BCN-protein conjugate into a buffer suitable for amine labeling (e.g., PBS at pH 8.0-8.5 to increase NHS ester reactivity).[]
-
Add the NHS-ester-activated molecule (dissolved in DMSO) to the conjugate solution.
-
Incubate for 1-2 hours at room temperature.
-
Purify the final, dual-modified conjugate using an appropriate chromatography method as described in section 4.4.
Visualizations
Caption: Chemical scheme for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for endo-BCN-PEG12-NH2 conjugation and analysis.
References
- 1. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 4. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 5. endo-BCN-PEG12-acid, CAS 2183440-27-7 | AxisPharm [axispharm.com]
- 6. endo-BCN-PEG12-NHS ester, 2183440-26-6 | BroadPharm [broadpharm.com]
- 7. endo-BCN-PEG12-acid, 2183440-27-7 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with endo-BCN-PEG12-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cutting-edge class of targeted therapeutics, engineered to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker connecting the monoclonal antibody (mAb) to the cytotoxic payload. This document provides detailed application notes and protocols for the development of ADCs using the heterobifunctional linker, endo-BCN-PEG12-NH2 .
This linker features a bicyclo[6.1.0]nonyne (BCN) group for bioorthogonal, copper-free click chemistry and a primary amine (-NH2) for conjugation to a drug payload. The 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, improves pharmacokinetics, and reduces aggregation.[1][2][3] The use of strain-promoted alkyne-azide cycloaddition (SPAAC) allows for a highly specific and efficient conjugation reaction under mild, physiological conditions, making it an ideal strategy for creating stable and homogeneous ADCs.[4][5][6]
Principle of the Method
The development of an ADC using endo-BCN-PEG12-NH2 involves a two-stage process:
-
Drug-Linker Conjugation: The cytotoxic drug, functionalized with a reactive group (e.g., a carboxylic acid), is covalently attached to the primary amine of the endo-BCN-PEG12-NH2 linker. This is typically achieved by activating the carboxylic acid on the drug to form an active ester which then reacts with the amine on the linker to form a stable amide bond.
-
Antibody-Drug Conjugate (ADC) Formation: The BCN-functionalized drug is then conjugated to an azide-modified monoclonal antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[5] This "click" reaction is highly selective and occurs efficiently without the need for a copper catalyst, which can be toxic to cells.[4][5]
Data Presentation
Table 1: Quantitative Analysis of a Representative HER2-Targeted ADC
The following table summarizes representative quantitative data for a HER2-targeted ADC constructed using a BCN-linker and a monomethyl auristatin E (MMAE) payload. While not specific to the PEG12 variant, this data provides a benchmark for expected performance.
| Parameter | Analytical Method | Result | Reference |
| Drug-to-Antibody Ratio (DAR) | RP-HPLC, LC-MS | Near quantitative conjugation, DAR approaching 2, 4, or 6 depending on engineered sites. | [7] |
| In Vitro Cytotoxicity (IC50) | Cell Viability Assay (HER2+ SK-BR-3 cells) | 0.071 - 0.68 nM | [8] |
| In Vitro Cytotoxicity (IC50) | Cell Viability Assay (HER2- MDA-MB-231 cells) | No significant effect up to 100 nM | [8] |
| In Vitro Plasma Stability | LC-MS | High stability with minimal drug loss over 7 days. | [9][10] |
| In Vivo Efficacy | Xenograft Mouse Model (HER2+ tumors) | Dose-dependent anti-tumor activity and potential for complete remission. | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Moiety (Payload-BCN)
This protocol describes the conjugation of a carboxylic acid-containing cytotoxic drug to the endo-BCN-PEG12-NH2 linker.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
endo-BCN-PEG12-NH2
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate. The filtrate contains the NHS-activated drug.
-
-
Conjugation to endo-BCN-PEG12-NH2:
-
Dissolve endo-BCN-PEG12-NH2 (1.1 equivalents) in anhydrous DMF.
-
Add the filtrate containing the NHS-activated drug to the linker solution.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., DCM/Methanol gradient) to obtain the pure drug-linker conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and ¹H NMR.
-
Protocol 2: Site-Specific Modification of the Antibody with an Azide (B81097) Group
This protocol describes the introduction of an azide group onto the antibody, which is necessary for the SPAAC reaction. This can be achieved through enzymatic modification of the antibody's glycans.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
β-galactosidase
-
Galactosyltransferase (GalT)
-
UDP-GalNAz (azide-modified sugar)
-
Protein A affinity column
-
Desalting column
Procedure:
-
Deglycosylation:
-
To the antibody solution, add β-galactosidase to a final concentration of 0.1 mg/mL.
-
Incubate at 37°C for 24 hours to remove terminal galactose residues from the N-linked glycans.
-
-
Azide Installation:
-
To the deglycosylated antibody solution, add GalT to a final concentration of 0.1 mg/mL.
-
Add UDP-GalNAz to a final concentration of 1 mM.
-
Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.[13]
-
-
Purification of Azide-Modified Antibody:
-
Characterization:
-
Confirm the incorporation of the azide group by mass spectrometry. An increase in mass corresponding to the GalNAz moiety should be observed.[13]
-
Protocol 3: SPAAC Conjugation of the Drug-Linker to the Azide-Modified Antibody
This protocol describes the final "click" reaction to form the ADC.
Materials:
-
Azide-modified antibody (from Protocol 2) at 5 mg/mL in PBS, pH 7.4
-
Drug-linker conjugate (from Protocol 1) dissolved in DMSO to a 10 mM stock solution
-
Anhydrous, high-quality DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody solution.
-
Slowly add a 5-10 molar excess of the drug-linker stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.[14]
-
-
Incubation:
-
Purification of the ADC:
-
Remove the excess, unreacted drug-linker by size-exclusion chromatography (SEC) using an appropriate column for antibody purification. The mobile phase should be PBS, pH 7.4.[14]
-
Monitor the elution profile by UV absorbance at 280 nm.
-
Collect the fractions corresponding to the antibody conjugate.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using techniques such as UV-Vis spectroscopy, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Purity and Aggregation Analysis: Assess the purity and extent of aggregation of the final ADC product using Size-Exclusion Chromatography (SEC).
-
In Vitro Stability: Evaluate the stability of the ADC in plasma by incubating the ADC in human or mouse plasma at 37°C and measuring the DAR over time using LC-MS.[9][10]
-
In Vitro and In Vivo Efficacy: Assess the cytotoxic activity of the ADC on target cancer cell lines and its anti-tumor efficacy in xenograft models.[11][12]
-
Mandatory Visualizations
Caption: Experimental workflow for ADC development.
Caption: Mechanism of action for a HER2-targeted ADC.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]
- 3. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for PROTAC Synthesis Using endo-BCN-PEG12-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins implicated in disease. A PROTAC is comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The nature of the linker—its length, flexibility, and chemical composition—is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately, the efficiency of protein degradation.[2]
The endo-BCN-PEG12-NH2 is a versatile, high-purity linker designed for the modular synthesis of PROTACs.[3] This linker features a bicyclo[6.1.0]nonyne (BCN) group for highly efficient and bioorthogonal copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[4] The 12-unit polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility and provides a flexible spacer to optimize the geometry of the ternary complex.[2] The terminal primary amine (-NH2) allows for initial conjugation to a carboxylic acid-containing ligand through stable amide bond formation.[5]
These application notes provide detailed protocols for the synthesis and biological evaluation of PROTACs utilizing the endo-BCN-PEG12-NH2 linker.
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Experimental Protocols
The synthesis of a PROTAC using endo-BCN-PEG12-NH2 is a two-step process. The first step involves the formation of an amide bond between the amine group of the linker and a carboxylic acid on either the POI ligand or the E3 ligase ligand. The second step is the SPAAC reaction between the BCN group of the functionalized ligand-linker intermediate and an azide-modified second ligand.
Protocol 1: Amide Coupling of endo-BCN-PEG12-NH2 to a Carboxylic Acid-Containing Ligand
This protocol describes the formation of a stable amide bond between the primary amine of the linker and a carboxylic acid group on a ligand (e.g., an E3 ligase ligand like pomalidomide (B1683931) with a carboxylic acid handle).
Materials:
-
endo-BCN-PEG12-NH2
-
Carboxylic acid-containing ligand (e.g., Pomalidomide-COOH)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)[6]
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Analytical TLC plates or LC-MS for reaction monitoring
Procedure (using HATU):
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of endo-BCN-PEG12-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the BCN-PEG12-Ligand intermediate.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction to conjugate the BCN-functionalized intermediate with an azide-containing ligand (e.g., an azide-modified POI ligand).[7]
Materials:
-
BCN-PEG12-Ligand intermediate from Protocol 1
-
Azide-containing ligand (e.g., Azide-modified POI ligand)
-
Anhydrous solvents: DMSO (Dimethyl sulfoxide) or a mixture of DMF and PBS
-
Analytical LC-MS for reaction monitoring
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the BCN-PEG12-Ligand intermediate (1.0 equivalent) in anhydrous DMSO.
-
In a separate vial, dissolve the azide-containing ligand (1.1-1.2 equivalents) in anhydrous DMSO.
-
Add the azide-ligand solution to the BCN-intermediate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often performed in the dark to prevent any potential light-induced degradation of the BCN group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the final PROTAC can be purified directly from the reaction mixture using preparative reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 3: Characterization of the Final PROTAC
The identity and purity of the final PROTAC should be confirmed by analytical techniques.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the final product and assess its purity. A single major peak with the expected mass-to-charge ratio is indicative of a successful synthesis.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final PROTAC and ensure the presence of key functional groups from both ligands and the linker.
Protocol 4: Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a standard method to quantify the reduction in the levels of the target protein following treatment with the PROTAC.[7][8]
Materials:
-
Cell line expressing the target protein of interest
-
The synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies for the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[9]
-
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 and Dmax values. The following tables provide representative data for PROTACs with PEG linkers targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Table 1: Degradation Efficacy of a BTK-Targeting PROTAC with a PEG-12 Linker
| PROTAC ID | Target Protein | Cell Line | Linker | DC50 (nM) | Dmax (%) | Reference |
| DBt-5 | BTK | TMD8 | PEG-12 | 55 | >80 | [3] |
Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC ID | Target Protein | Cell Line | Linker | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | HeLa | PEG-4 | >1000 | <20 | Fictional Example |
| PROTAC B | BRD4 | HeLa | PEG-8 | 150 | ~75 | Fictional Example |
| PROTAC C | BRD4 | HeLa | PEG-12 | 25 | >90 | Fictional Example |
| PROTAC D | BRD4 | HeLa | PEG-16 | 100 | ~80 | Fictional Example |
Note: Data in Table 2 is illustrative to show the impact of linker length and is not from a single published study.
Conclusion
The endo-BCN-PEG12-NH2 linker is a powerful tool for the modular synthesis of PROTACs. Its well-defined structure, combining a bioorthogonal BCN group with a hydrophilic PEG spacer and a reactive amine handle, facilitates a streamlined and efficient synthetic workflow. The provided protocols offer a comprehensive guide for the synthesis, characterization, and biological evaluation of PROTACs using this linker. By systematically evaluating the degradation efficacy of the synthesized PROTACs, researchers can advance the development of novel therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. biorxiv.org [biorxiv.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Primary Amines with endo-BCN-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endo-BCN-PEG12-NHS ester is a heterobifunctional linker designed for the two-step labeling of biomolecules.[1][2] This reagent contains two reactive groups: an N-hydroxysuccinimide (NHS) ester for the covalent modification of primary amines, and a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2] The NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[3][4] The BCN group allows for the subsequent conjugation of an azide-containing molecule in a highly selective and bioorthogonal manner. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[2] This system is particularly valuable in the development of antibody-drug conjugates (ADCs), fluorescent probes, and other targeted biomolecules.[2]
Principle of the Reaction
The labeling process involves a two-step reaction. First, the NHS ester of the endo-BCN-PEG12-NHS reagent reacts with primary amines on the target molecule in a nucleophilic acyl substitution reaction. This reaction is pH-dependent, with optimal conditions typically in the range of pH 7.2-8.5.[3][4] Subsequently, the BCN-labeled molecule can be conjugated to any azide-containing molecule through a copper-free click chemistry reaction.
Data Presentation
Table 1: Recommended Reaction Conditions for Labeling Proteins with endo-BCN-PEG12-NHS Ester
| Parameter | Recommended Range | Notes |
| Molar Excess of Reagent | 5-50 fold | The optimal ratio depends on the protein and desired degree of labeling. A 20-fold excess is a common starting point for antibodies.[4] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[3] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the labeling reaction and should be avoided.[4] |
| pH | 7.2 - 8.5 | A pH of 8.0-8.5 is often optimal for efficient labeling.[3] |
| Reaction Temperature | 4°C to Room Temperature | Incubation at 4°C overnight or at room temperature for 1-4 hours are common conditions.[3] |
| Reaction Time | 1 - 12 hours | Dependent on temperature and reagent concentrations. |
Table 2: Troubleshooting Guide for Poor Labeling Efficiency
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling | Sub-optimal pH | Ensure the reaction buffer is within the recommended pH range (7.2-8.5). |
| Inactive NHS ester | Use fresh or properly stored endo-BCN-PEG12-NHS ester. Avoid moisture. | |
| Presence of competing amines | Use an amine-free buffer for the reaction. | |
| Insufficient molar excess | Increase the molar ratio of the labeling reagent to the protein. | |
| Protein Precipitation | High concentration of organic solvent | Ensure the volume of dissolved NHS ester in organic solvent (e.g., DMSO, DMF) is minimal, typically <10% of the total reaction volume. |
| Protein instability | Perform the reaction at a lower temperature (e.g., 4°C). |
Experimental Protocols
Materials
-
endo-BCN-PEG12-NHS ester
-
Protein or other amine-containing molecule of interest
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 7.4; 0.1 M Sodium Bicarbonate Buffer, pH 8.3)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Protocol for Labeling a Protein with endo-BCN-PEG12-NHS Ester
-
Preparation of the Protein Solution:
-
Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.[3]
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
-
Preparation of the endo-BCN-PEG12-NHS Ester Solution:
-
Immediately before use, dissolve the endo-BCN-PEG12-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the desired molar excess of the dissolved endo-BCN-PEG12-NHS ester to the protein solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[3]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted endo-BCN-PEG12-NHS ester and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.[4]
-
Protocol for Copper-Free Click Chemistry
-
Dissolve the BCN-labeled protein in a suitable buffer.
-
Add the azide-containing molecule of interest to the solution.
-
Incubate the reaction at room temperature. The reaction is typically complete within a few hours.
-
Purify the final conjugate to remove any unreacted components.
Mandatory Visualization
Caption: Experimental workflow for two-step protein labeling.
Caption: Reaction mechanism for the two-step labeling process.
References
Application Notes and Protocols for endo-BCN-PEG12-NH2 Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. Bicyclo[6.1.0]nonyne (BCN) derivatives are highly reactive strained alkynes widely employed in SPAAC. The endo-isomer of BCN, in particular, is noted for its favorable kinetics. The endo-BCN-PEG12-NH2 reagent combines the rapid reactivity of the endo-BCN group with a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal amine handle. This trifunctional molecule is an invaluable tool for a multitude of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.
The PEG12 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates. The terminal amine group provides a versatile point for further functionalization. This document provides a detailed overview of the optimal buffer conditions, experimental protocols, and key applications for endo-BCN-PEG12-NH2 click chemistry.
Optimal Buffer Conditions for endo-BCN Click Chemistry
The efficiency of the SPAAC reaction between endo-BCN and an azide (B81097) is influenced by several factors, including the buffer composition, pH, and temperature. While the reaction is generally robust across a range of conditions, optimization can lead to significantly improved yields and reaction times.
Buffer Selection
The choice of buffer can impact the reaction rate. While comprehensive comparative studies for endo-BCN in various buffers are limited, data from the closely related dibenzocyclooctyne (DBCO) provide valuable insights that are likely transferable to BCN.
-
HEPES: Generally exhibits the highest reaction rates for SPAAC.[1][2]
-
Phosphate-Buffered Saline (PBS): A commonly used buffer that provides physiological pH. However, it may result in slower reaction rates compared to HEPES.[1][2]
-
Borate Buffer: Can also be an effective choice, with reaction rates comparable to HEPES at certain pH values.[2]
-
Tris Buffer: Should be avoided during the initial NHS ester conjugation step if the amine on the endo-BCN-PEG12-NH2 is being modified, as it contains a primary amine that will compete with the reaction. However, it can be used as a quenching buffer.[3]
pH
The pH of the reaction medium can influence the stability of the reactants and the reaction kinetics.
-
For the initial conjugation of a biomolecule to an NHS ester derivative of BCN, a pH range of 7.2-8.5 is typically recommended.
-
The SPAAC reaction itself is tolerant of a wide pH range. Studies with DBCO have shown that higher pH values (up to 10) generally lead to increased reaction rates, except when using HEPES buffer.[1][2]
Temperature
The SPAAC reaction is temperature-dependent.
-
Reactions are commonly performed at room temperature (20-25°C) or at 37°C for applications in cell culture or in vivo.
-
Lower temperatures (e.g., 4°C) can be used to slow down the reaction and may be necessary for sensitive biomolecules, though this will require longer incubation times.
-
Increasing the temperature generally accelerates the reaction rate.
Solvents
While aqueous buffers are preferred for bioconjugation, organic co-solvents can be used to improve the solubility of hydrophobic reactants.
-
DMSO and DMF: Commonly used to dissolve the endo-BCN reagent before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.[3]
Quantitative Data on Reaction Kinetics
The reactivity of endo-BCN is typically quantified by its second-order rate constant (k₂) with an azide. The table below summarizes available kinetic data for endo-BCN and provides a comparison with DBCO under various conditions.
| Cyclooctyne | Azide | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| endo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | Room Temperature | 0.29 | [4] |
| endo-BCN | Benzyl azide | DMSO | 37 | 0.15 | |
| endo-BCN (PEGylated) | 2-Azidoethanol | Water | 20 | ~0.2 | |
| DBCO (sulfo) | 1-Azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 37 | 0.85 | [1][2] |
| DBCO (sulfo) | 1-Azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 37 | 1.22 | [1][2] |
| DBCO (sulfo) | 1-Azido-1-deoxy-β-D-glucopyranoside | Borate (pH 10) | 37 | 1.18 | [2] |
Experimental Protocols
Below are generalized protocols for a two-step bioconjugation process: 1) functionalization of a protein with an amine-reactive endo-BCN-PEG-NHS ester, and 2) the subsequent click chemistry reaction with an azide-modified molecule.
Protocol 1: Protein Modification with endo-BCN-PEG-NHS Ester
This protocol describes the labeling of a protein with endo-BCN moieties by targeting primary amines (lysine residues and the N-terminus) using an NHS ester derivative.
Materials:
-
Protein of interest
-
endo-BCN-PEG-NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3) or PBS (pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl (pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS or bicarbonate buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of endo-BCN-PEG-NHS ester in anhydrous DMSO or DMF.
-
Antibody Modification: Add a 10- to 20-fold molar excess of the endo-BCN-PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours on ice with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[3]
-
Purification: Remove the excess, unreacted endo-BCN-PEG-NHS ester and quenching buffer using a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) of the BCN-modified protein using MALDI-TOF mass spectrometry or by reacting with an azide-functionalized fluorophore and measuring the absorbance.
Protocol 2: SPAAC Reaction with an Azide-Modified Molecule
This protocol outlines the click chemistry reaction between the BCN-functionalized protein and an azide-containing molecule.
Materials:
-
BCN-functionalized protein (from Protocol 1)
-
Azide-modified molecule (e.g., drug, fluorophore, biotin)
-
Reaction Buffer: PBS (pH 7.4) or HEPES buffer (pH 7.0)
Procedure:
-
Reactant Preparation: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water).
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the azide-modified molecule to the solution of the BCN-functionalized protein.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing. The optimal reaction time will depend on the reactants and their concentrations. For very dilute samples, the reaction may be allowed to proceed overnight.[3]
-
Purification: Purify the final conjugate to remove any unreacted azide-modified molecule using size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the conjugate.
-
Analysis: Analyze the final conjugate using SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful conjugation and purity.
Visualization of Experimental Workflow
Caption: A generalized workflow for a two-step bioconjugation using an endo-BCN-PEG-NHS ester.
Applications in Signaling Pathways
endo-BCN-PEG12-NH2 and similar linkers are instrumental in the development of sophisticated tools to probe and manipulate cellular signaling pathways. Two prominent examples are in the fields of targeted protein degradation and targeted drug delivery.
Targeted Protein Degradation: PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. endo-BCN-PEG12-NH2 can be used in the modular synthesis of PROTACs, where the BCN group allows for the facile conjugation of the POI-binding ligand or the E3 ligase ligand.
The signaling pathway hijacked by PROTACs is the ubiquitin-proteasome system. By bringing the POI into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of the POI. Polyubiquitinated proteins are then recognized and degraded by the proteasome.
Caption: The mechanism of targeted protein degradation by a PROTAC, hijacking the ubiquitin-proteasome system.
Targeted Drug Delivery to HER2-Positive Cancer Cells
The PEG spacer in endo-BCN-PEG12-NH2 is particularly advantageous for creating antibody-drug conjugates (ADCs) that target specific cell surface receptors. One such application is the targeted delivery of cytotoxic drugs to cancer cells that overexpress the human epidermal growth factor receptor 2 (HER2).
In this approach, an anti-HER2 antibody is functionalized with a cytotoxic drug via an endo-BCN-PEG12 linker. The antibody serves to selectively deliver the drug to HER2-positive cancer cells, thereby minimizing off-target toxicity. Upon binding to the HER2 receptor, the ADC is internalized by the cell, often via endocytosis. Inside the cell, the drug is released from the ADC, leading to cell death. The PEG linker plays a crucial role in improving the solubility and stability of the ADC, as well as its pharmacokinetic profile.[5][]
Caption: Targeted delivery of an ADC to a HER2-positive cancer cell, leading to receptor-mediated endocytosis and drug release.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioorthogonal Labeling Using endo-BCN Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Among the various bioorthogonal tools, strained alkynes have gained prominence, particularly for their ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for cytotoxic copper catalysts. Bicyclo[6.1.0]nonyne (BCN) is a widely used cyclooctyne, and its endo-isomer, endo-BCN, is often favored for its high reactivity.[1] These application notes provide a comprehensive overview of the use of endo-BCN linkers in bioorthogonal labeling, including quantitative kinetic data, detailed experimental protocols for various applications, and insights into their stability and utility in advanced bioconjugation strategies.
Key Features of endo-BCN Linkers
-
High Reactivity: endo-BCN exhibits rapid reaction kinetics in SPAAC reactions, enabling efficient labeling at low concentrations.[1]
-
Biocompatibility: The copper-free nature of SPAAC makes endo-BCN linkers ideal for applications in living cells and whole organisms.[2]
-
Versatility: endo-BCN can be functionalized with a variety of reactive groups (e.g., NHS esters, maleimides, carboxylic acids) and incorporated into linkers with polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce steric hindrance.[3][4][5][6]
-
Broad Applicability: These linkers are extensively used in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), protein and cell labeling for imaging, and diagnostics.[3][4][5][6][7][8]
Quantitative Data: Reaction Kinetics of endo-BCN
The reactivity of endo-BCN has been characterized with various bioorthogonal partners. The second-order rate constants (k₂) provide a quantitative measure of the reaction speed and are crucial for designing labeling experiments.
| Reaction Partner | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| Benzyl (B1604629) Azide (B81097) | SPAAC | 0.29 | CD₃CN/D₂O (1:2) |
| Benzyl Azide | SPAAC | 0.15 | DMSO, 37°C |
| Phenyl Azide | SPAAC | Faster than with benzyl azide | - |
| Fluoroalkyl Azide | SPAAC | 16-fold faster than non-fluorinated alkyl azide | THF/water (9:1) |
| 3,6-diphenyl-1,2,4,5-tetrazine | IEDDA | 3.6 | Methanol |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | IEDDA | 118 | Methanol |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | IEDDA | 10 | Methanol |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | IEDDA | 125 | Methanol |
| Sterically shielded, sulfonated tetrazoles | Tetrazole-BCN Ligation | 11,400 - 39,200 | Acetonitrile/phosphate buffer (1:1) |
Note: IEDDA stands for Inverse-electron-demand Diels-Alder reaction.
Stability of endo-BCN Linkers
While highly reactive, the stability of BCN linkers is an important consideration, especially for long-term experiments.
-
pH Sensitivity: BCN derivatives can show some instability under acidic conditions, which is a consideration for applications like solid-phase oligonucleotide synthesis.
-
Thiol Reactivity: BCN can react with thiols, and this reactivity can be suppressed by the addition of β-mercaptoethanol (β-ME).[2] In some cellular environments with high concentrations of reducing agents like glutathione (B108866) (GSH), BCN has shown lower stability compared to other bioorthogonal groups.
-
Linkage Stability: The linkage used to attach the BCN moiety to a molecule of interest can impact stability. Amide bonds have been shown to be more stable in biological media compared to carbamate (B1207046) linkages.
Experimental Protocols
Protocol 1: General Protein Labeling with endo-BCN-NHS Ester
This protocol describes the labeling of a purified protein containing primary amines (e.g., lysine (B10760008) residues) with an endo-BCN-NHS ester.
Workflow for Protein Labeling with endo-BCN-NHS Ester
Caption: Workflow for labeling a protein with an endo-BCN-NHS ester.
Materials:
-
Purified protein of interest (must be in an amine-free buffer, e.g., PBS)
-
endo-BCN-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
-
Prepare the endo-BCN-NHS Ester Stock Solution:
-
Immediately before use, dissolve the endo-BCN-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the endo-BCN-NHS ester stock solution to the protein solution.
-
Gently mix and incubate for 1-4 hours at room temperature, protected from light. The optimal molar excess and incubation time may need to be determined empirically for each protein.
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted endo-BCN-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterize and Store:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Live Cell Surface Glycan Labeling via Metabolic Engineering and SPAAC
This protocol describes the labeling of cell surface glycans by first metabolically incorporating an azide-modified sugar and then reacting it with a fluorescently labeled endo-BCN derivative.
Workflow for Live Cell Surface Glycan Labeling
Caption: Workflow for metabolic labeling and subsequent SPAAC reaction on live cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
endo-BCN conjugated to a fluorescent dye (e.g., endo-BCN-PEG4-Fluorophore)
-
Phosphate-buffered saline (PBS)
-
Imaging or analysis equipment (fluorescence microscope or flow cytometer)
Procedure:
-
Metabolic Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh complete medium containing the azide-modified sugar precursor (e.g., 25-50 µM Ac₄ManNAz).
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Gently wash the cells two to three times with warm PBS or serum-free medium to remove any unincorporated azide sugar.
-
Add a solution of the endo-BCN-fluorophore conjugate in complete medium to the cells. A typical starting concentration is 10-50 µM.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing and Analysis:
-
Wash the cells two to three times with warm PBS to remove the unreacted endo-BCN-fluorophore.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
endo-BCN linkers are valuable tools for the construction of ADCs. They allow for the site-specific conjugation of cytotoxic payloads to antibodies, resulting in more homogeneous and potentially more effective therapeutics. The SPAAC reaction enables the attachment of an azide-modified drug to a BCN-functionalized antibody under mild conditions, preserving the antibody's integrity and binding affinity.[8]
Logical Flow for ADC Construction using endo-BCN
Caption: Logical flow for the construction of an ADC using an endo-BCN linker.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. endo-BCN linkers, often as part of a larger PEGylated structure, are used to connect the target-binding ligand and the E3 ligase-binding ligand. The click chemistry compatibility of endo-BCN facilitates the modular synthesis and rapid optimization of PROTAC libraries with varying linker lengths and compositions, which is critical for achieving optimal ternary complex formation and potent protein degradation.[3][4][5][6]
Conclusion
endo-BCN linkers are a powerful and versatile tool in the field of bioorthogonal chemistry. Their high reactivity in copper-free click reactions, coupled with their biocompatibility, makes them suitable for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers looking to harness the potential of endo-BCN-mediated bioconjugation.
References
- 1. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Collection - Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates [thno.org]
- 8. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
Surface Modification of Biomolecules with endo-BCN-PEG12-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise surface modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The ability to attach specific functionalities, such as imaging agents, drug payloads, or targeting moieties, allows for the creation of sophisticated tools for research and therapeutic applications. This document provides detailed application notes and protocols for the surface modification of biomolecules using endo-BCN-PEG12-NH2 , a versatile heterobifunctional linker.
This linker possesses two key functional groups: a bicyclo[6.1.0]nonyne (BCN) group and a primary amine (-NH2), connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The BCN group is a strained alkyne that readily participates in copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1] This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. The primary amine allows for covalent attachment to biomolecules through various chemistries, most commonly by forming a stable amide bond with carboxyl groups. The hydrophilic PEG12 spacer enhances the solubility and bioavailability of the resulting conjugate while reducing immunogenicity and non-specific binding.[2]
These properties make endo-BCN-PEG12-NH2 an ideal tool for a range of applications, including the development of antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized proteins for research.
Data Presentation
Table 1: Physicochemical Properties of endo-BCN-PEG12-NH2
| Property | Value | Reference |
| Molecular Weight | ~757.36 g/mol (as HCl salt) | [3] |
| Chemical Formula | C35H65ClN2O13 | [3] |
| BCN Group | Enables copper-free click chemistry (SPAAC) with azides | [1] |
| Amine Group (-NH2) | Reactive towards activated carboxyl groups (e.g., NHS esters) | [4] |
| PEG Spacer | 12 ethylene (B1197577) glycol units; enhances solubility and reduces immunogenicity | [2] |
| Purity | Typically >95% | [3] |
| Storage | Recommended at -20°C for long-term storage | [5] |
Table 2: Quantitative Parameters for Biomolecule Modification
| Parameter | Typical Range/Value | Method of Determination | Reference |
| Conjugation Efficiency (EDC/NHS) | 40-70% (can be optimized) | HPLC, Mass Spectrometry | [6][7] |
| Degree of Labeling (DOL) | 1-8 molecules of linker per antibody (tunable) | UV-Vis Spectroscopy, Mass Spectrometry | [8] |
| Stability of Amide Bond (post-conjugation) | High stability under physiological conditions | HPLC, Stability-indicating assays | [6] |
| Stability of BCN Moiety | Stable under physiological pH; may show instability in acidic conditions or with reducing agents | Comparative stability assays | [9] |
| Effect on Protein Stability | Variable; can increase, decrease, or have no effect on thermal stability. Generally reduces aggregation. | Differential Scanning Calorimetry (DSC), Circular Dichroism (CD) | [10][11][12][13] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of endo-BCN-PEG12-NH2 to a Biomolecule's Carboxyl Groups via EDC/NHS Chemistry
This protocol describes the covalent attachment of the amine group of endo-BCN-PEG12-NH2 to the carboxyl groups (aspartic acid, glutamic acid, or C-terminus) of a protein or antibody. This is a two-step process involving the activation of the carboxyl groups followed by reaction with the amine-containing linker.[3][14][15]
Materials:
-
Biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., MES, PBS)
-
endo-BCN-PEG12-NH2
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting columns or dialysis cassettes (appropriate MWCO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Biomolecule Preparation:
-
Dissolve the biomolecule in Activation Buffer to a final concentration of 1-10 mg/mL. If the biomolecule is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis.
-
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer (e.g., 10 mg/mL).
-
Add a 50-100 fold molar excess of EDC and a 20-50 fold molar excess of NHS to the biomolecule solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups to form amine-reactive NHS esters.[14]
-
-
Conjugation with endo-BCN-PEG12-NH2:
-
Prepare a stock solution of endo-BCN-PEG12-NH2 in DMSO.
-
Immediately after the activation step, add a 10-20 fold molar excess of the endo-BCN-PEG12-NH2 solution to the activated biomolecule.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted endo-BCN-PEG12-NH2 and reaction byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Characterization of the endo-BCN-PEG12-Biomolecule Conjugate
A. Determination of Degree of Labeling (DOL)
The DOL, or the average number of linker molecules conjugated to each biomolecule, can be estimated using various methods.
-
Mass Spectrometry: This is the most accurate method.
-
Analyze the unconjugated biomolecule and the purified conjugate by MALDI-TOF or ESI-MS.[9][16][17][18]
-
The mass difference between the conjugated and unconjugated biomolecule corresponds to the total mass of the attached linkers.
-
DOL = (Mass of conjugate - Mass of biomolecule) / Mass of endo-BCN-PEG12-NH2.
-
-
TNBS Assay (for primary amines): This method indirectly quantifies the reduction in accessible primary amines on the biomolecule after conjugation (if the linker is attached to carboxyl groups, this method is not directly applicable for DOL of the linker itself but can assess changes in surface charge).[8]
B. Confirmation of BCN Moiety Activity
This protocol verifies that the BCN group on the conjugated biomolecule is active and available for click chemistry.
Materials:
-
endo-BCN-PEG12-Biomolecule conjugate
-
An azide-containing fluorescent dye (e.g., Azide-Fluor 488)
-
PBS, pH 7.4
Procedure:
-
Dissolve the endo-BCN-PEG12-Biomolecule conjugate in PBS.
-
Add a 5-10 fold molar excess of the azide-functionalized fluorescent dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove the excess fluorescent dye using a desalting column.
-
Analyze the resulting fluorescently labeled biomolecule by SDS-PAGE with fluorescence imaging or by fluorescence spectroscopy to confirm successful click reaction.
Protocol 3: Stability Assessment of the Conjugate
This protocol provides a general framework for assessing the stability of the final bioconjugate.
Materials:
-
Purified endo-BCN-PEG12-Biomolecule conjugate
-
Incubation buffers of various pH (e.g., pH 5.0, 7.4, 9.0)
-
Temperature-controlled incubators (e.g., 4°C, 25°C, 37°C)
-
Analytical instruments (e.g., HPLC-SEC, SDS-PAGE, DLS)
Procedure:
-
Aliquot the purified conjugate into different buffers and at various concentrations.
-
Incubate the aliquots at different temperatures for a defined period (e.g., 1, 7, 14, and 28 days).
-
At each time point, analyze the samples for:
-
Aggregation: Using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).[11]
-
Fragmentation/Degradation: Using SDS-PAGE.
-
Loss of Activity: Using a relevant bioassay for the specific biomolecule.
-
Visualizations
Caption: Workflow for conjugating endo-BCN-PEG12-NH2 to a biomolecule.
Caption: Characterization workflow for the bioconjugate.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of protein PEGylation on physical stability in liquid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEGylated BCN Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PEGylated Bicyclononyne (BCN) linkers in drug delivery systems. This document details the underlying chemistry, presents key quantitative data, and offers detailed experimental protocols for the application of these linkers in antibody-drug conjugates (ADCs) and nanoparticle-based therapies.
Introduction to PEGylated BCN Linkers
Bicyclononyne (BCN) is a strained alkyne that has gained significant traction in bioconjugation due to its ability to undergo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," allows for the efficient and specific formation of a stable triazole linkage with an azide-functionalized molecule without the need for a cytotoxic copper catalyst.[1][2] This biocompatibility makes SPAAC ideal for conjugating molecules in complex biological environments and for modifying sensitive biomolecules.[1]
The incorporation of a Polyethylene Glycol (PEG) spacer to create a PEGylated BCN linker offers several advantages in drug delivery design:
-
Enhanced Hydrophilicity: The PEG chain increases the aqueous solubility of the linker and the final conjugate, which is crucial for in vivo applications.[3][4]
-
Reduced Aggregation: PEGylation helps to prevent the aggregation of conjugated biomolecules.[5]
-
Minimized Steric Hindrance: The flexible PEG spacer reduces steric hindrance, allowing for more efficient conjugation.[3][5]
-
Improved Pharmacokinetics: In drug delivery systems, PEGylation can prolong circulation time and reduce immunogenicity.[][7]
PEGylated BCN linkers are versatile tools used in the development of various targeted therapies, including Antibody-Drug Conjugates (ADCs), nanoparticle drug delivery systems, and hydrogels.[3][4][8]
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental reaction enabling the utility of BCN linkers is the Huisgen [3+2] dipolar cycloaddition between the strained alkyne of the BCN ring and an azide.[2] The significant ring strain of the cyclooctyne (B158145) in the BCN moiety dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and pH without a catalyst.[2][9] The resulting triazole linkage is highly stable under physiological conditions.[1]
Below is a diagram illustrating the SPAAC reaction.
Applications in Drug Delivery
Antibody-Drug Conjugates (ADCs)
PEGylated BCN linkers are extensively used in the construction of ADCs, which are targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3][10] In this context, the BCN linker facilitates the covalent attachment of the drug payload to the antibody. The PEG component of the linker can improve the solubility and stability of the ADC.[][11]
Workflow for ADC Synthesis using a PEGylated BCN Linker:
Quantitative Data for ADCs with PEGylated BCN Linkers:
| Parameter | Value | Analytical Method | Reference |
| Drug-to-Antibody Ratio (DAR) | |||
| Average DAR | 1.9 | Hydrophobic Interaction Chromatography (HIC) | [5] |
| DAR Distribution | DAR0: 5%, DAR2: 95% | Hydrophobic Interaction Chromatography (HIC) | [5] |
| Average DAR | 5.4 | Hydrophobic Interaction Chromatography (HIC) | [11] |
| Reaction Kinetics (SPAAC) | |||
| Second-Order Rate Constant | ~0.1 - 0.2 M⁻¹s⁻¹ | Not specified | [12] |
| Reaction Conditions | |||
| Molar Excess of BCN reagent | 2-4 fold over azide-modified protein | Not specified | [1] |
| Incubation Time | 4-12 hours at room temperature or 12-24 hours at 4°C | Not specified | [1] |
Nanoparticle Drug Delivery
PEGylated BCN linkers can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) for targeted drug delivery.[8] The PEG chains provide a "stealth" coating that helps the nanoparticles evade the immune system, thereby increasing their circulation time.[7] The BCN group at the terminus of the PEG chain can then be used to attach targeting ligands (e.g., antibodies, peptides) via SPAAC, enabling the nanoparticles to specifically bind to and deliver their therapeutic payload to target cells.[8]
Logical Relationship in Functionalized Nanoparticle Design:
Quantitative data for nanoparticle systems using PEGylated BCN linkers is highly dependent on the specific nanoparticle formulation and targeting ligand. Researchers should characterize parameters such as nanoparticle size, drug loading efficiency, in vitro drug release profile, and targeting efficiency.
Experimental Protocols
Protocol 1: General Procedure for Conjugating an Azide-Modified Protein with a BCN-PEG Linker
This protocol outlines the general steps for a SPAAC reaction between an azide-modified protein and a BCN-PEG reagent.[1]
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-PEG linker (e.g., BCN-PEG4-Alkyne)
-
Anhydrous DMSO
-
Reaction vessel
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
SPAAC Reaction:
-
In a reaction vessel, add the solution of the azide-modified protein.
-
Add the desired molar excess of the BCN-PEG linker stock solution to the protein solution. A 2-4 fold molar excess is a common starting point.[1] The final concentration of DMSO should be kept below 5% (v/v) to maintain protein stability.[1]
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[1] Reaction times may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the conjugate to remove excess unreacted BCN-PEG linker and other reagents. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.
-
-
Characterization:
-
Characterize the final conjugate to confirm successful conjugation and determine properties such as the degree of labeling. This can be done using techniques like mass spectrometry and HPLC.
-
Protocol 2: Two-Step Antibody-Drug Conjugation using a Heterobifunctional BCN-PEG Linker
This protocol describes the conjugation of an azide-modified small molecule drug to an antibody using a heterobifunctional BCN-PEG-NHS ester linker.[13]
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
BCN-PEG-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-modified small molecule drug
-
Purification columns (e.g., desalting spin column, SEC column)
Procedure:
Step 1: "Arming" the Antibody with the BCN Linker
-
Preparation:
-
Prepare a stock solution of BCN-PEG-NHS ester in anhydrous DMSO (e.g., 10 mM).[13]
-
-
Reaction:
-
Quenching and Purification:
Step 2: Copper-Free Click Chemistry Reaction
-
Preparation:
-
Prepare a stock solution of the azide-modified small molecule drug in a suitable solvent (e.g., DMSO).
-
-
Reaction:
-
Add a molar excess of the azide-modified small molecule drug to the "armed" antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C.[13]
-
-
Final Purification:
-
Purify the resulting antibody-drug conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted small molecule and other impurities.[13]
-
-
Characterization:
Stability and Bioorthogonality
A key advantage of the SPAAC reaction with BCN linkers is its bioorthogonality, meaning it proceeds with high selectivity in a biological environment without interfering with native biochemical processes.[12] BCN linkers generally exhibit good stability, though some instability has been observed under acidic conditions and in the presence of certain reducing agents.[12] The linkage of the BCN moiety to the molecule of interest can also influence its stability, with amide linkages generally demonstrating greater stability than carbamate (B1207046) linkages.[12] When compared to other cyclooctynes like DBCO, BCN offers a favorable balance of reactivity and stability.[12]
Conclusion
PEGylated BCN linkers are powerful and versatile tools in the field of drug delivery. Their ability to participate in rapid and biocompatible SPAAC reactions makes them highly suitable for the construction of sophisticated drug delivery systems such as ADCs and targeted nanoparticles. The inclusion of a PEG spacer further enhances their utility by improving solubility, reducing aggregation, and providing favorable pharmacokinetic properties. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing endo-BCN-PEG12-NH2 Conjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing endo-BCN-PEG12-NH2 for efficient bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and optimize your conjugation strategy.
Frequently Asked Questions (FAQs)
Q1: What is endo-BCN-PEG12-NH2 and how does it work?
A1: endo-BCN-PEG12-NH2 is a heterobifunctional linker molecule. It contains three key components:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne (B158145) that reacts specifically with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.[2][4]
-
PEG12 (12-unit polyethylene (B3416737) glycol spacer): A hydrophilic spacer that increases the solubility of the reagent and the resulting conjugate in aqueous buffers.[5][6][7] It also provides steric spacing, which can reduce aggregation and improve the accessibility of the reactive groups.[8]
-
NH2 (Amine group): A primary amine that can be used for subsequent conjugation to molecules containing amine-reactive groups, such as NHS esters or carboxylic acids (in the presence of activators).[7]
Q2: What are the main advantages of using a BCN reagent for SPAAC?
A2: BCN reagents are widely used in bioconjugation for several reasons:
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for in vivo and live-cell applications.[2][9]
-
High Reactivity and Efficiency: BCN is a highly reactive cyclooctyne, leading to rapid and efficient formation of a stable triazole linkage with azides.[7][10]
-
Stability: Both the BCN and azide (B81097) functional groups are stable under typical biological conditions.[2]
-
Specificity: The reaction is highly specific between the BCN and azide groups, even in the presence of other functional groups like amines and carboxylic acids.[2]
Q3: What is the optimal storage condition for endo-BCN-PEG12-NH2?
A3: For long-term storage (months to years), it is recommended to store endo-BCN-PEG12-NH2 at -20°C, protected from light and moisture.[5][11] For short-term storage (days to weeks), 0-4°C is acceptable.[5] Once in solution, it is best to use it on the same day, but aliquots in tightly sealed vials can be stored at -20°C for up to a month.[12] Before use, allow the product to equilibrate to room temperature for at least one hour to prevent condensation.[12]
Q4: Can I use buffers containing sodium azide (NaN₃) with BCN reagents?
A4: No. Avoid using buffers that contain sodium azide, as the azide in the buffer will compete with your azide-tagged molecule and react with the BCN reagent, significantly reducing the efficiency of your intended conjugation.[13][14]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of endo-BCN-PEG12-NH2 with azide-containing molecules.
Issue 1: Low or No Conjugation Yield
Possible Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Degraded BCN Reagent | Ensure proper storage of the endo-BCN-PEG12-NH2 at -20°C, protected from light and moisture.[15] Prepare fresh solutions before each experiment.[15] To check reagent integrity, perform a small-scale control reaction with a simple azide-containing molecule. |
| Inefficient Reaction Kinetics | Optimize your reaction buffer; studies suggest HEPES buffer can lead to higher reaction rates compared to PBS.[15][16][17] A slightly alkaline pH (7.5-8.5) may also increase the reaction rate.[15] Increasing the reaction temperature from room temperature to 37°C can also accelerate the reaction, but be mindful of the thermal stability of your biomolecules.[13][15][18] |
| Steric Hindrance | The PEG12 spacer in endo-BCN-PEG12-NH2 is designed to minimize steric hindrance. However, if the azide on your target molecule is in a sterically crowded environment, this can still slow the reaction.[13] Consider longer incubation times or slightly elevated temperatures. |
| Solubility Issues | While the PEG spacer enhances water solubility,[5][6][7] poor solubility of your azide-containing molecule can still be a problem. The use of organic co-solvents like DMSO or DMF can help, but their concentration should be kept low (typically <10%) to avoid denaturation of biomolecules like proteins.[15] |
| Incorrect Stoichiometry | An inappropriate molar ratio of BCN to azide can lead to low yield.[9] It is common to use a molar excess of the smaller molecule in the conjugation pair. Titrate the molar ratio to find the optimal balance for your specific system. |
| Presence of Competing Azides | Ensure that no buffers or solutions contain sodium azide (NaN₃), as this will compete with your target molecule for reaction with the BCN group.[13][14] |
Experimental Protocols & Data
Protocol 1: General SPAAC Conjugation of an Azide-Modified Protein with endo-BCN-PEG12-NH2
This protocol provides a general workflow for the conjugation reaction.
1. Reagent Preparation: a. Allow the vial of endo-BCN-PEG12-NH2 to equilibrate to room temperature for at least 1 hour before opening.[12] b. Prepare a stock solution of endo-BCN-PEG12-NH2 (e.g., 10 mM) in an appropriate solvent like DMSO or DMF. c. Prepare your azide-modified protein in a suitable reaction buffer (e.g., 100 mM HEPES, pH 7.5). Avoid buffers containing primary amines (like Tris or glycine) or azides.[14] A typical protein concentration is 1-5 mg/mL.[15]
2. Conjugation Reaction: a. Add a 2 to 4-fold molar excess of the endo-BCN-PEG12-NH2 stock solution to the azide-modified protein solution.[15] b. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is below 10% to prevent protein denaturation.[15] c. Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[14][19] For slower reactions, incubation at 37°C may be beneficial if the protein is stable at that temperature.[15][18]
3. Purification: a. Once the reaction is complete, remove the excess, unreacted endo-BCN-PEG12-NH2 and other small molecules. b. Common purification methods include size-exclusion chromatography (SEC), dialysis, or spin desalting columns.[2][9]
4. Characterization: a. Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling. b. Suitable analytical techniques include SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy, and mass spectrometry (MALDI-TOF or ESI-MS).[15][20][21]
Data Summary: Factors Influencing SPAAC Reaction Rates
The following table summarizes key factors that can be adjusted to optimize the efficiency of your SPAAC reaction.
| Parameter | Condition | Effect on Reaction Rate | Reference |
| Cyclooctyne | BCN vs. DBCO | BCN derivatives are often more reactive than DBCO in certain contexts. | [10] |
| Buffer Type | HEPES (pH 7) vs. PBS (pH 7) | HEPES generally results in higher reaction rates. | [16][17] |
| pH | pH 5 to 10 | Higher pH values (towards alkaline) generally increase reaction rates (except in HEPES buffer). | [16][17] |
| Temperature | 25°C vs. 37°C | Increasing the temperature accelerates the reaction. | [13][16][18] |
| Reactant Concentration | Higher vs. Lower | Increasing the concentration of reactants leads to a faster reaction. | [13] |
| PEG Spacer | Presence vs. Absence | The presence of a PEG linker can enhance reaction rates by reducing steric hindrance. | [13][16][17] |
Visual Guides
Diagram 1: SPAAC Reaction Workflow
Caption: A typical experimental workflow for conjugating an azide-modified protein with endo-BCN-PEG12-NH2.
Diagram 2: Troubleshooting Logic for Low Conjugation Yield
Caption: A step-by-step guide to troubleshooting low yield in SPAAC conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. endo-BCN-PEG12-acid, 2183440-27-7 | BroadPharm [broadpharm.com]
- 7. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 8. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. endo-BCN-PEG12-NHS ester|COA [dcchemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SPAAC Reactions with BCN Linkers
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low yields in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving Bicyclononyne (BCN) linkers.
Troubleshooting Guides
Low Reaction Yield
Q1: I am observing a low yield in my SPAAC reaction with a BCN linker. What are the common causes and how can I troubleshoot this?
Low yields in SPAAC reactions with BCN linkers can stem from several factors, including suboptimal reaction conditions, reactant instability, steric hindrance, and purification issues. The following sections break down potential causes and provide step-by-step solutions.
Issue 1: Suboptimal Reaction Conditions
The kinetics of SPAAC reactions are sensitive to several parameters. Ensuring these are optimized for your specific molecules is crucial for achieving high yields.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: An excess of one reactant is often used to drive the reaction to completion. A 2-4 fold molar excess of the BCN linker over the azide-containing molecule is a common starting point.[1]
-
Optimize Reaction Time and Temperature: While SPAAC reactions can proceed at 4°C, increasing the temperature to room temperature (25°C) or 37°C can significantly enhance the reaction rate.[2] Monitor the reaction progress over time (e.g., 4-24 hours) to determine the optimal duration.[1]
-
Evaluate Solvent and pH: The choice of solvent and pH can influence reaction kinetics. Aqueous buffers such as PBS at a pH of 7.4 are commonly used.[1] However, for molecules with poor aqueous solubility, the addition of a co-solvent like DMSO may be necessary. Keep the final concentration of organic solvents low (ideally <5% v/v) to minimize potential negative effects on biomolecules.[1] Some studies suggest that a slightly alkaline pH (7.5-8.5) can increase the rate of SPAAC reactions.[2]
-
Increase Reactant Concentration: Low reactant concentrations can lead to slow reaction rates and incomplete conversions. If possible, increase the concentration of the limiting reagent.
Table 1: Recommended Starting Conditions for SPAAC Reactions with BCN Linkers
| Parameter | Recommended Range | Notes |
| BCN Linker Molar Excess | 2 - 4 fold | Relative to the azide-containing molecule.[1] |
| Temperature | 4°C - 37°C | Higher temperatures generally increase the reaction rate.[1][2] |
| Reaction Time | 4 - 24 hours | Monitor reaction progress to determine the optimum time.[1] |
| pH | 7.4 - 8.5 | A slightly alkaline pH may improve reaction kinetics.[2] |
| Co-solvent (e.g., DMSO) | < 5% (v/v) | To minimize potential damage to sensitive biomolecules.[1] |
Issue 2: Reactant Instability or Degradation
The stability of both the BCN linker and the azide-containing molecule is critical for a successful reaction.
Troubleshooting Protocol:
-
Proper Storage and Handling: BCN linkers should be stored at low temperatures (-20°C or -80°C) and protected from moisture and light to prevent degradation.[2] Always allow reagents to warm to room temperature before opening to avoid condensation.[1]
-
Use Fresh Solutions: Prepare stock solutions of your reactants fresh before each experiment, especially if you suspect degradation.[2]
-
Assess BCN Linker Stability: BCN can be susceptible to degradation under certain conditions. For instance, it can react with thiols, so it's advisable to use DTT instead of TCEP as a reducing agent if needed prior to the SPAAC reaction.[3] Some studies have also noted the instability of BCN derivatives in acidic conditions.[4][5]
-
Confirm Azide (B81097) Integrity: While azides are generally stable, they can be reduced to amines in the presence of strong reducing agents like DTT.[3]
Issue 3: Steric Hindrance
The accessibility of the azide and BCN moieties can significantly impact the reaction efficiency.
Troubleshooting Protocol:
-
Introduce a Spacer: If you suspect steric hindrance around the azide or BCN, consider using a linker with a PEG spacer. This can increase the accessibility of the reactive groups and improve reaction rates.[1][2]
-
Evaluate Diastereomer Choice: BCN exists as two diastereomers, endo-BCN and exo-BCN. While they have similar reactivities, endo-BCN is slightly more reactive.[6] The choice of diastereomer could be a factor in sterically demanding reactions.[6]
Issue 4: Purification Challenges
Low isolated yields can sometimes be attributed to difficulties in separating the product from unreacted starting materials and byproducts.
Troubleshooting Protocol:
-
Optimize Chromatography: If the product and starting materials have similar polarities, making separation by chromatography difficult, try alternative solvent gradients or different types of stationary phases.[7]
-
Incorporate a Purification Handle: Consider redesigning one of the reactants to include a purification handle, which can facilitate easier separation after the reaction.[7]
-
Alternative Purification Methods: For biomolecule conjugations, methods like size exclusion chromatography or dialysis can be effective for removing excess small molecule reagents.[1]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for a SPAAC reaction and a decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q2: What are the key differences in reactivity between BCN and DBCO linkers?
Generally, DBCO (dibenzocyclooctyne) linkers exhibit faster reaction kinetics with azides compared to BCN due to greater ring strain.[8] However, the steric environment of the azide can influence this. For sterically hindered azides, the reactivity of DBCO can decrease significantly, while BCN may show more consistent, albeit slower, reaction rates.[8]
Q3: How stable are BCN linkers in a cellular environment?
BCN linkers are generally more stable in the presence of thiols, such as glutathione (B108866) (GSH), compared to DBCO linkers.[8] This can be an advantage for in vivo applications or experiments in cell lysates where reducing agents are present. However, it has been reported that BCN can still exhibit some cross-reactivity with thiols.[9]
Q4: Can I monitor the progress of my SPAAC reaction?
Yes, monitoring the reaction is highly recommended. For small molecules, techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of starting materials and the formation of the product. For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show a band shift upon successful conjugation, and Mass Spectrometry (e.g., ESI-MS) can confirm the increase in molecular weight.[1]
Q5: Are there any known side reactions with BCN linkers?
Besides the potential for degradation under certain conditions, a notable side reaction of BCN is its reactivity with thiols.[9] This is a crucial consideration when working with cysteine-containing proteins or in a reducing environment. The use of a low concentration of a mild reducing agent like β-mercaptoethanol has been shown to suppress the unwanted reaction with cysteine residues while preserving the SPAAC reaction.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 6. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of endo-BCN-PEG12-NH2 Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins labeled with endo-BCN-PEG12-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying endo-BCN-PEG12-NH2 labeled proteins?
The main challenge lies in separating the desired labeled protein from a heterogeneous mixture that can include:
-
Unreacted Protein: The original, unlabeled protein.
-
Excess Labeling Reagent: Free endo-BCN-PEG12-NH2.
-
Multi-PEGylated Species: Proteins with more than one label attached.
-
Positional Isomers: Proteins labeled at different sites, which may have slightly different physicochemical properties.[1]
-
Aggregates: Labeled or unlabeled protein that has aggregated during the labeling or purification process.
The addition of the endo-BCN-PEG12-NH2 tag alters the protein's properties, but these changes can be subtle, making separation of closely related species difficult.[2]
Q2: Which purification methods are most effective for endo-BCN-PEG12-NH2 labeled proteins?
The most common and effective methods for purifying PEGylated proteins, including those labeled with endo-BCN-PEG12-NH2, are Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) .[2][3]
-
SEC separates molecules based on their size (hydrodynamic radius). Since PEGylation significantly increases the size of the protein, SEC is very effective at separating the labeled protein from the smaller, unlabeled protein and excess labeling reagent.[2][3]
-
IEX separates molecules based on their net surface charge. The PEG chain can shield the protein's surface charges, altering its interaction with the IEX resin. This change in charge interaction can be exploited to separate labeled from unlabeled proteins.[2][3]
Q3: How does the endo-BCN-PEG12-NH2 label specifically affect purification strategy?
The endo-BCN-PEG12-NH2 label influences purification in two main ways:
-
Increased Size: The PEG12 component significantly increases the hydrodynamic radius of the protein, making SEC a primary choice for separation from the unlabeled protein.
-
Charge Shielding: The PEG linker is neutral and can mask the charged residues on the protein surface. This "charge shielding" effect reduces the protein's interaction with ion exchange resins, providing a basis for separation in IEX.[3] The bicyclononyne (BCN) group is relatively hydrophobic, which might slightly increase the protein's hydrophobicity, but this is generally less significant for purification than the effects of the PEG linker.
Q4: Can I use affinity chromatography to purify my endo-BCN-PEG12-NH2 labeled protein?
Affinity chromatography is a viable option if your protein of interest has an affinity tag (e.g., His-tag, FLAG-tag).[4] The purification would proceed by first capturing the tagged protein (both labeled and unlabeled) on the affinity resin and then using a secondary method like SEC or IEX to separate the labeled from the unlabeled species in the eluted fraction.
Troubleshooting Guides
Low Yield of Labeled Protein
| Potential Cause | Troubleshooting Steps |
| Poor Labeling Efficiency | Confirm the success of the labeling reaction using methods like SDS-PAGE (expect a band shift for the labeled protein) or mass spectrometry. Optimize labeling conditions (e.g., pH, temperature, reaction time, reagent stoichiometry). |
| Protein Precipitation | The labeled protein may have different solubility characteristics. Perform purification steps at 4°C to improve protein stability.[5] Consider adding solubility-enhancing agents to your buffers, if compatible with your downstream application.[6] |
| Non-specific Binding to Column Matrix | Ensure the column is properly equilibrated. For SEC, consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions.[1] For IEX, ensure the ionic strength of your loading buffer is low enough for efficient binding.[1] |
| Incomplete Elution | For IEX, optimize the salt gradient or pH of the elution buffer to ensure complete release of the labeled protein. A shallower gradient may improve resolution and recovery.[1] For affinity chromatography, ensure the elution conditions are sufficient to disrupt the tag-ligand interaction.[7] |
| Protein Degradation | Add protease inhibitors to your buffers throughout the purification process.[6] |
Poor Resolution Between Labeled and Unlabeled Protein
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatography Conditions (SEC) | Ensure the sample volume is less than 5% of the column volume for optimal resolution.[1] Select a column with the appropriate pore size for the molecular weight range of your labeled and unlabeled protein. |
| Suboptimal Chromatography Conditions (IEX) | The "charge shielding" by the PEG linker may not be sufficient for baseline separation. Optimize the pH of the mobile phase to maximize the charge difference between the labeled and unlabeled protein.[1] Use a shallow salt gradient for elution rather than a step gradient.[1] |
| Column Overloading | Reduce the amount of protein loaded onto the column. Overloading can lead to peak broadening and poor separation. |
| Heterogeneity of the Labeled Protein | If the protein is labeled at multiple sites or has a variable number of PEG chains attached, this can result in broad peaks.[1] It may be necessary to optimize the labeling reaction to favor mono-labeling. |
Experimental Protocols
General Workflow for Purification of endo-BCN-PEG12-NH2 Labeled Proteins
Caption: General experimental workflow for the purification of endo-BCN-PEG12-NH2 labeled proteins.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed to separate the larger, labeled protein from the smaller, unlabeled protein and excess labeling reagent.
Caption: Step-by-step workflow for purification using Size Exclusion Chromatography (SEC).
Methodology:
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your labeled protein from the unlabeled protein. The molecular weight increase due to the endo-BCN-PEG12-NH2 label should be considered.
-
Buffer Preparation: Prepare a suitable SEC buffer, typically a phosphate (B84403) or Tris-based buffer at physiological pH (e.g., PBS, pH 7.4), containing 150 mM NaCl to minimize ionic interactions. Filter the buffer through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC buffer at the recommended flow rate.
-
Sample Preparation: Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the clarified sample onto the column. The sample volume should not exceed 5% of the total column volume to ensure good resolution.[1]
-
Elution and Fraction Collection: Perform an isocratic elution with the SEC buffer. Collect fractions as the protein elutes from the column. The labeled protein, being larger, will elute earlier than the unlabeled protein and the free label.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the pure labeled protein. A distinct band shift should be visible for the labeled protein compared to the unlabeled protein. Pool the pure fractions.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol leverages the change in surface charge of the protein upon labeling to achieve separation.
Caption: Step-by-step workflow for purification using Ion Exchange Chromatography (IEX).
Methodology:
-
Resin Selection: Determine the isoelectric point (pI) of your unlabeled protein.
-
If the labeling is performed at a pH above the pI, the protein will be negatively charged, and an anion exchange resin should be used.
-
If the pH is below the pI, the protein will be positively charged, and a cation exchange resin is appropriate.
-
-
Buffer Preparation:
-
Binding Buffer: A low ionic strength buffer (e.g., 20 mM Tris or phosphate) at a pH that ensures the protein binds to the resin.
-
Elution Buffer: The same as the binding buffer but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Column Equilibration: Equilibrate the IEX column with several column volumes of the binding buffer.
-
Sample Preparation: Desalt the labeled protein sample into the binding buffer using a desalting column or dialysis.
-
Sample Loading: Load the sample onto the equilibrated column. The labeled protein should have a different affinity for the resin compared to the unlabeled protein due to charge shielding by the PEG linker.
-
Washing: Wash the column with binding buffer to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl over 20 column volumes). The labeled protein is expected to elute at a different salt concentration than the unlabeled protein.
-
Analysis: Collect fractions and analyze them by SDS-PAGE to identify those containing the purified labeled protein. Pool the pure fractions.
Quantitative Data Summary
While specific quantitative data for the purification of endo-BCN-PEG12-NH2 labeled proteins is not extensively published, the following table provides a general comparison of the expected performance of SEC and IEX for purifying PEGylated proteins.
| Parameter | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) |
| Purity | High (good for removing unlabeled protein and free label) | High (can be very effective with optimized gradients) |
| Yield/Recovery | Generally high (>90%), but can be affected by non-specific binding. | Variable, can be lower than SEC due to stronger interactions with the resin. Careful optimization of elution is key. |
| Resolution | Good for separating species with significant size differences. May be less effective for separating multi-PEGylated species from mono-PEGylated species.[3] | Can be very high, potentially allowing for the separation of positional isomers with optimized conditions.[3] |
| Speed | Relatively fast, as it is an isocratic elution. | Can be slower due to the need for gradient elution and column regeneration. |
| Scalability | Good, but large sample volumes can be a limitation. | Excellent, high binding capacity allows for large sample loads. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.sg]
- 5. Do you purify a special protein? | Proteintech Group [ptglab.com]
- 6. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 7. goldbio.com [goldbio.com]
how to prevent aggregation of endo-BCN-PEG12-NH2 conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of endo-BCN-PEG12-NH2 conjugates during experimental workflows.
Troubleshooting Guide: Aggregation of endo-BCN-PEG12-NH2 Conjugates
Aggregation of your target molecule after conjugation with endo-BCN-PEG12-NH2 can be a significant challenge. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.
Diagram: Troubleshooting Workflow for Aggregation
Caption: A step-by-step workflow for troubleshooting aggregation issues with endo-BCN-PEG12-NH2 conjugates.
Summary of Potential Issues and Solutions
| Problem | Potential Cause | Recommended Solution & Experimental Protocol |
| Immediate Precipitation During Reagent Addition | 1. Poor Reagent Solubility: The endo-BCN-PEG12-NH2 reagent has limited solubility in aqueous buffers. Adding it as a solid or from a poorly prepared stock can cause it to crash out. 2. Localized High Concentration: Adding the reagent stock solution too quickly creates areas of high concentration, which can cause the conjugate to aggregate and precipitate. | Protocol: Reagent Stock Preparation and Addition 1. Equilibrate the vial of endo-BCN-PEG12-NH2 to room temperature for at least 20 minutes before opening to prevent moisture condensation. 2. Prepare a fresh stock solution (e.g., 10-20 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Ensure the reagent is fully dissolved. 3. Add the stock solution dropwise to your biomolecule solution while gently vortexing or stirring. Avoid letting the drops hit the side of the tube. 4. Ensure the final concentration of DMSO in the reaction mixture is low (ideally <5% v/v), as higher concentrations can denature proteins and promote aggregation.[1] |
| Increased Turbidity or Aggregation During Conjugation Reaction | 1. Hydrophobicity: The bicyclononyne (BCN) moiety is hydrophobic. Conjugation increases the overall hydrophobicity of the target molecule, promoting self-association.[1] 2. Suboptimal Buffer Conditions: The reaction buffer's pH may be too close to the isoelectric point (pI) of the biomolecule, where its solubility is at a minimum.[2] 3. Over-labeling: A high molar excess of the linker can lead to the conjugation of too many molecules, altering the surface charge and solubility of the biomolecule.[3] | Protocol: Optimizing Conjugation Conditions 1. Titrate Molar Excess: Start with a lower molar excess of the endo-BCN-PEG12-NH2 reagent (e.g., 3-5 fold excess) and incrementally increase it to find the optimal balance between conjugation efficiency and aggregation. 2. Buffer Optimization: Ensure the reaction buffer pH is at least 1-1.5 units away from your biomolecule's pI. For many antibodies, a phosphate-buffered saline (PBS) at pH 7.4 is a good starting point. 3. Add Stabilizing Excipients: Include additives in the reaction buffer to enhance solubility. Common examples include: - Arginine: 50-100 mM - Glycerol: 5-20% (v/v) - Non-ionic detergents: 0.01-0.1% Tween-20 |
| Aggregation Observed After Purification or During Storage | 1. Instability of the Conjugate: The final conjugate may be inherently less stable than the unconjugated biomolecule, especially at high concentrations. 2. Inappropriate Storage Buffer: The storage buffer may lack the necessary components to maintain the conjugate's stability over time. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. | Protocol: Post-Conjugation Handling and Storage 1. Immediate Purification: After the conjugation reaction, promptly remove unreacted linker and any existing aggregates using Size Exclusion Chromatography (SEC). 2. Formulate Storage Buffer: Exchange the conjugate into a storage buffer optimized for stability. This may include the same excipients used during the reaction (e.g., arginine, polysorbate). 3. Storage: Store the final conjugate at a concentration of ≤1 mg/mL. For long-term storage, aliquot the conjugate into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid slow freezing and repeated freeze-thaw cycles.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve and handle the endo-BCN-PEG12-NH2 reagent?
A1: The recommended procedure is to first allow the reagent vial to equilibrate to room temperature before opening. Then, dissolve it in a minimal amount of fresh, anhydrous organic solvent such as DMSO to make a concentrated stock solution (e.g., 10-20 mM).[4] Store this stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. When adding to your reaction, do so slowly and with gentle mixing to avoid localized high concentrations.
Q2: My protein is known to be sensitive. What are the most critical parameters to control to prevent aggregation during conjugation?
A2: For sensitive proteins, the three most critical parameters are:
-
Molar Ratio: Use the lowest possible molar excess of the endo-BCN-PEG12-NH2 linker that still provides acceptable conjugation efficiency.
-
Co-solvent Concentration: Keep the final concentration of the organic co-solvent (like DMSO) as low as possible (ideally below 5%).
-
Buffer Composition: Use a buffer with a pH that maximizes your protein's stability (typically 1-2 pH units away from its pI) and consider adding stabilizing excipients like 50 mM arginine or 10% glycerol from the start.
Q3: How can I detect and quantify the aggregation of my conjugate?
A3: Several biophysical techniques are effective for detecting and quantifying aggregation:
-
Size Exclusion Chromatography (SEC): This is a high-resolution method to separate and quantify monomers, dimers, and larger soluble aggregates.[3]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting the presence of small amounts of larger aggregates.[3]
-
SDS-PAGE (non-reducing): Running the sample on a non-reducing SDS-PAGE can reveal higher molecular weight bands corresponding to covalently linked oligomers.[3]
-
Visual Inspection: In severe cases, aggregation can be observed as visible precipitates or turbidity in the solution.[3]
Diagram: Key Factors Influencing Conjugate Stability
Caption: Key intrinsic, process, and formulation factors that influence the stability of conjugates.
Q4: Can the PEG12 linker itself cause aggregation?
A4: While the polyethylene (B3416737) glycol (PEG) chain is hydrophilic and generally intended to increase solubility and reduce aggregation, the entire endo-BCN-PEG12-NH2 molecule has both hydrophobic (BCN) and hydrophilic (PEG) components.[5][6] In some complex systems, PEG can exhibit behaviors that may lead to aggregation, but it is far more likely that aggregation is driven by the increased overall hydrophobicity from the BCN group, improper buffer conditions, or over-labeling of the target biomolecule. The PEG12 component is a critical feature for mitigating these aggregation tendencies.
References
- 1. endo-BCN-PEG12-NHS ester, 2183440-26-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of endo-BCN-PEG12-NH2 in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing endo-BCN-PEG12-NH2 in their experiments, achieving optimal solubility in aqueous buffers is critical for reaction efficiency and reproducibility. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when dissolving this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of endo-BCN-PEG12-NH2?
A1: The endo-BCN-PEG12-NH2 linker is designed with a polyethylene (B3416737) glycol (PEG12) spacer to significantly enhance its hydrophilicity and solubility in aqueous media.[1][2][3][4] While precise quantitative data in various buffers is not readily published, it is considered to have good water solubility. However, direct dissolution in aqueous buffers can sometimes be challenging.
Q2: Why am I having trouble dissolving endo-BCN-PEG12-NH2 directly in my aqueous buffer?
A2: Several factors can contribute to dissolution difficulties. These include the concentration of the linker, the specific buffer composition, pH, and temperature. The bifunctional nature of the molecule, with both a relatively nonpolar BCN group and a polar amine, can also influence its solubility behavior. For similar PEGylated compounds, it is a standard recommendation to first prepare a concentrated stock solution in a water-miscible organic solvent.[5][6][7]
Q3: What are the recommended solvents for creating a stock solution?
A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the most commonly recommended organic solvents for preparing a stock solution of endo-BCN-PEG12-NH2 and similar PEGylated reagents.[5][6][7]
Q4: What is the recommended storage condition for endo-BCN-PEG12-NH2?
A4: To maintain its stability, endo-BCN-PEG12-NH2 should be stored at -20°C in a light-protected and moisture-free environment.[1]
Q5: Which aqueous buffers are recommended for reactions with endo-BCN-PEG12-NH2?
A5: It is crucial to use amine-free buffers to prevent unwanted reactions with the NHS ester functionality that is often used in conjunction with amine-reactive linkers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers, typically within a pH range of 7 to 9.[7][8]
Troubleshooting Guide
This section addresses common issues encountered when preparing aqueous solutions of endo-BCN-PEG12-NH2.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms upon addition to aqueous buffer. | Poor initial dissolution: The linker was not fully dissolved before being added to the aqueous buffer. | Prepare a concentrated stock solution of the linker in a water-miscible organic solvent like DMSO or DMF. Add this stock solution to the aqueous buffer dropwise while gently vortexing. |
| High concentration of organic solvent: The final concentration of the organic solvent in the aqueous buffer is too high, causing the linker or other components to precipitate. | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is low, typically below 10%. | |
| Suboptimal buffer conditions: The pH or salt concentration of the buffer is not ideal for the solubility of the linker. | Use amine-free buffers such as PBS, HEPES, or borate buffer with a pH in the range of 7-9. Adjusting the salt concentration may also improve solubility. | |
| Solution appears cloudy or hazy. | Incomplete dissolution: The linker has not fully dissolved in the aqueous buffer. | Increase the vortexing time. Gentle warming (to room temperature if stored cold) of the aqueous buffer before adding the linker stock solution may also help. |
| Aggregation: The linker molecules are self-aggregating in the aqueous environment. | This is less common with PEGylated linkers but can occur at very high concentrations. Try working with more dilute solutions. | |
| Low reactivity in subsequent experiments. | Hydrolysis of reactive groups: If using an NHS-ester variant of the BCN-PEG linker, the NHS ester can hydrolyze in aqueous buffers, reducing its reactivity with amines. | Prepare the solution immediately before use. Avoid prolonged storage of the linker in aqueous buffers. |
| Reaction with buffer components: If the buffer contains primary amines (e.g., Tris or glycine), it will compete with the intended reaction. | Always use amine-free buffers for your experiments. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of endo-BCN-PEG12-NH2 in DMSO.
Materials:
-
endo-BCN-PEG12-NH2
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of endo-BCN-PEG12-NH2 to warm to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of the linker in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the linker is completely dissolved. A brief centrifugation can help collect all the liquid at the bottom of the tube.
-
Store the stock solution at -20°C in a desiccated, light-protected container.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the dilution of the DMSO stock solution into an aqueous buffer.
Materials:
-
10 mM endo-BCN-PEG12-NH2 in DMSO (from Protocol 1)
-
Amine-free aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Bring the desired volume of your aqueous buffer to the intended reaction temperature.
-
While gently vortexing the aqueous buffer, add the required volume of the 10 mM endo-BCN-PEG12-NH2 stock solution dropwise.
-
Ensure the final concentration of DMSO is below 10% of the total volume to avoid potential negative effects on subsequent biological reactions.
-
Continue to vortex for a few seconds to ensure the solution is homogeneous.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizing the Workflow and Troubleshooting Logic
To further clarify the experimental process and decision-making, the following diagrams are provided.
Caption: Workflow for preparing an aqueous solution of endo-BCN-PEG12-NH2.
Caption: A logical guide for troubleshooting solubility issues.
References
- 1. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]
- 2. endo-BCN-PEG12-NHS ester, 2183440-26-6 | BroadPharm [broadpharm.com]
- 3. endo-BCN-PEG12-acid, 2183440-27-7 | BroadPharm [broadpharm.com]
- 4. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
stability of endo-BCN-PEG12-NH2 in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and troubleshooting of endo-BCN-PEG12-NH2 in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing endo-BCN-PEG12-NH2?
A: Proper storage is crucial to maintain the integrity of the compound. For long-term stability, it is recommended to store the solid material at -20°C, protected from light and moisture. For short-term storage, 4°C is acceptable for days to weeks. Once in solution, it is best to store aliquots at -80°C for up to six months or at -20°C for up to one month.[1][2]
Q2: In which solvents is endo-BCN-PEG12-NH2 soluble?
A: endo-BCN-PEG12-NH2 is soluble in common organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[3][4] The hydrophilic PEG12 spacer also enhances its solubility in aqueous media, although performance may vary depending on the buffer system.[5][6]
Q3: How should I prepare stock solutions of endo-BCN-PEG12-NH2?
A: It is advisable to use anhydrous solvents like DMSO or DMF to prepare stock solutions to minimize hydrolysis.[7] For hygroscopic solvents such as DMSO, it is critical to use a fresh, unopened bottle to prevent introducing moisture, which can impact the compound's stability and solubility.[2] Sonication can be used to aid dissolution if necessary.[2]
Q4: What are the potential degradation pathways for this molecule?
A: While specific degradation pathways for endo-BCN-PEG12-NH2 are not extensively documented in the provided search results, related compounds with NHS esters are susceptible to hydrolysis.[7][8] For the amine version, degradation is less likely under recommended storage conditions but could be initiated by exposure to strong acids, alkalis, or oxidizing/reducing agents.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | 1. Inappropriate solvent choice.2. Solvent contains moisture (especially relevant for DMSO).3. Compound has degraded due to improper storage. | 1. Confirm solubility in the chosen solvent (DMSO, DMF, DCM are recommended).2. Use fresh, anhydrous solvent. For DMSO, use a newly opened bottle.[2]3. Use sonication to assist dissolution.4. If solubility issues persist, verify the integrity of the compound, potentially with a fresh vial. |
| Inconsistent Experimental Results | 1. Degradation of the stock solution.2. Multiple freeze-thaw cycles of the stock solution.3. Incompatibility with reaction buffer. | 1. Prepare fresh stock solutions. Store aliquots at -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[2]2. Ensure the pH and composition of your reaction buffer are compatible with the compound. Avoid strong acids or bases.[1] |
| Low Conjugation Efficiency | 1. The compound has degraded.2. Suboptimal reaction conditions (pH, temperature, concentration). | 1. Use a fresh vial of the compound or a newly prepared stock solution.2. Optimize reaction conditions. Ensure the pH of the reaction mixture is suitable for the conjugation chemistry you are performing. |
Stability and Solubility Data Summary
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term (months to years) | Protect from light and moisture.[1][5] |
| 0 - 4°C | Short-term (days to weeks) | Protect from light and moisture.[5] | |
| In Solvent | -80°C | Up to 6 months | Protect from light.[2] |
| -20°C | Up to 1 month | Protect from light.[2] |
Solubility
| Solvent | Solubility | Notes |
| DMSO | Soluble[3][4] | Use of fresh, anhydrous DMSO is recommended.[2] |
| DMF | Soluble[3][4] | Anhydrous solvent is recommended.[7] |
| DCM | Soluble[3][4] | |
| Aqueous Media | Increased solubility due to PEG spacer[5][6] | Buffer composition and pH may affect solubility. |
Experimental Protocols
Protocol: General Procedure for Reconstitution and Use
-
Acclimatization : Before opening, allow the vial of endo-BCN-PEG12-NH2 to warm to room temperature to prevent condensation of moisture.
-
Solvent Preparation : Use a fresh bottle of anhydrous-grade solvent (e.g., DMSO or DMF).
-
Reconstitution : Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Vortex briefly and, if necessary, sonicate to ensure complete dissolution.
-
Aliquoting and Storage : To avoid multiple freeze-thaw cycles, divide the stock solution into single-use aliquots. Store these aliquots at -80°C for long-term use or -20°C for short-term use, protected from light.[2]
-
Experimental Use : When ready to use, thaw an aliquot completely and use it immediately in your experiment. Avoid storing thawed aliquots at room temperature for extended periods.
Visual Guides
Caption: Recommended workflow for handling endo-BCN-PEG12-NH2.
Caption: Troubleshooting logic for experimental issues.
References
- 1. endo-BCN-PEG12-NH2 hydrochloride|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. endo-BCN-PEG12-NHS ester, 2183440-26-6 | BroadPharm [broadpharm.com]
- 4. endo-BCN-PEG2-acid, 1993134-72-7 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. endo-BCN-PEG12-acid, 2183440-27-7 | BroadPharm [broadpharm.com]
- 7. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
Technical Support Center: Post-Reaction Purification of endo-BCN-PEG12-NH2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess endo-BCN-PEG12-NH2 reagent from post-reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is endo-BCN-PEG12-NH2 and why is its removal critical?
A1: endo-BCN-PEG12-NH2 is a heterobifunctional linker molecule. It contains a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry and a primary amine (-NH2) group for conjugation to molecules with activated esters or other amine-reactive functionalities. The polyethylene (B3416737) glycol (PEG) 12-unit spacer enhances solubility and reduces steric hindrance. The molecular weight of the free amine form is approximately 765 g/mol . Removal of the unreacted reagent is crucial to ensure the purity of the final conjugate, which is essential for the accuracy and reliability of downstream applications, such as in the development of antibody-drug conjugates (ADCs) or other targeted therapeutics.
Q2: What are the primary methods for removing unreacted endo-BCN-PEG12-NH2?
A2: The choice of purification method depends on the size and stability of your target molecule to which the endo-BCN-PEG12-NH2 is conjugated. The most common and effective methods are:
-
Size Exclusion Chromatography (SEC): Highly effective for separating the larger conjugated product from the smaller, unreacted PEG reagent.
-
Dialysis / Ultrafiltration: A straightforward method for removing small molecules like the unreacted PEG linker from larger biomolecules.
-
Solid-Phase Extraction (SPE): Can be tailored to selectively retain the product or the impurity, allowing for their separation.
Q3: How do I choose the best purification method for my experiment?
A3: The selection of the optimal purification method is contingent on the molecular weight difference between your product and the unreacted reagent, as well as the chemical properties of your target molecule.
-
For large biomolecules (e.g., antibodies, proteins > 30 kDa): Size Exclusion Chromatography (SEC) and Dialysis/Ultrafiltration are the most effective methods due to the significant size difference.
-
For smaller biomolecules (e.g., peptides, oligonucleotides): Size Exclusion Chromatography (SEC) with a high-resolution resin is often the best choice. Dialysis may be feasible if the molecular weight of the product is significantly larger than the MWCO of the dialysis membrane.
-
For small organic molecules: Solid-Phase Extraction (SPE) or preparative chromatography (e.g., reversed-phase HPLC) are typically the most suitable methods.
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Suggested Solution |
| Poor separation of product and excess reagent. | Inappropriate column selection. | Select a column with a fractionation range that provides optimal resolution between your conjugated product and the ~765 g/mol reagent. |
| Suboptimal flow rate. | Decrease the flow rate to increase the interaction time with the resin, which can improve resolution. | |
| Sample volume too large. | Reduce the sample injection volume to prevent band broadening. | |
| Low recovery of the conjugated product. | Non-specific binding to the column matrix. | Pre-treat the column with a blocking agent (e.g., BSA, if compatible) or select a column with a different chemistry (e.g., a more inert material). |
| Product instability. | Ensure the mobile phase buffer is optimal for the stability of your conjugate (pH, ionic strength). | |
| Presence of a broad peak for the excess reagent. | Polydispersity of the PEG reagent. | This is inherent to many PEG reagents. Ensure the separation from the product peak is sufficient. |
Dialysis / Ultrafiltration
| Issue | Possible Cause | Suggested Solution |
| Unreacted reagent still present after dialysis. | Insufficient dialysis time or too few buffer changes. | Increase the dialysis duration (e.g., overnight) and perform at least three to four buffer changes with a large volume of fresh buffer (at least 100-fold the sample volume).[1] |
| Incorrect Molecular Weight Cut-Off (MWCO) of the membrane. | Use a dialysis membrane with a MWCO that is at least 10-20 times smaller than the molecular weight of your conjugated product to ensure its retention while allowing the smaller reagent to pass through. | |
| Low recovery of the conjugated product. | The MWCO of the membrane is too high. | Select a membrane with a lower MWCO. |
| Non-specific binding of the product to the membrane. | Choose a membrane material known for low protein/biomolecule binding, such as regenerated cellulose. | |
| Sample volume has significantly increased. | Osmotic pressure differences. | Ensure the ionic strength of the dialysis buffer is similar to that of the sample. |
Solid-Phase Extraction (SPE)
| Issue | Possible Cause | Suggested Solution |
| Co-elution of the product and the excess reagent. | Inappropriate sorbent or solvent system. | Screen different sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) and optimize the wash and elution solvents. A step-gradient elution can improve separation. |
| Insufficient washing. | Increase the volume or the strength of the wash solvent to remove the weakly bound reagent before eluting the product. | |
| Low recovery of the conjugated product. | Irreversible binding to the sorbent. | Use a weaker binding sorbent or a stronger elution solvent. Ensure the pH of the solvents is appropriate to prevent strong ionic interactions if using an ion-exchange sorbent. |
| Premature elution during washing. | Use a weaker wash solvent. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is a general guideline and should be optimized for your specific conjugate and system.
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your conjugated product from the ~765 g/mol endo-BCN-PEG12-NH2 reagent.
-
Mobile Phase Preparation: Prepare a mobile phase that is compatible with your product and the column. A common mobile phase is phosphate-buffered saline (PBS) at a pH of 7.4. Ensure the mobile phase is filtered and degassed.
-
System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the post-reaction mixture in the mobile phase. If necessary, filter the sample through a 0.22 µm filter to remove any particulates.
-
Injection: Inject the prepared sample onto the column. The injection volume should be optimized to avoid overloading the column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at the optimized flow rate. Collect fractions corresponding to the different peaks observed on the chromatogram. The larger conjugated product should elute before the smaller, unreacted reagent.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., UV-Vis spectroscopy, SDS-PAGE, LC-MS) to confirm the presence and purity of your conjugated product.
Protocol 2: Dialysis
This protocol is suitable for removing the excess reagent from larger biomolecules.
-
Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugated product (e.g., a 10-20 fold difference).
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Sample Loading: Load the post-reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis tubing or cassette in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume) at 4°C with gentle stirring.
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times. For optimal removal, an overnight dialysis after the initial changes is recommended.
-
Sample Recovery: After the final buffer exchange, carefully remove the dialysis tubing or cassette and recover the purified sample.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a general framework for developing an SPE method. The choice of sorbent and solvents will need to be empirically determined.
-
Sorbent Selection: Based on the properties of your conjugated product, select an appropriate SPE sorbent. For example, a reversed-phase sorbent (e.g., C18) may be suitable if your product is significantly more hydrophobic than the PEG reagent. A mixed-mode cation-exchange (MCX) sorbent could be used to bind a basic product while allowing the neutral PEG reagent to be washed away.
-
Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration with a buffer that matches the sample's solvent composition.
-
Sample Loading: Load the post-reaction mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent that will remove the unreacted endo-BCN-PEG12-NH2 and other impurities without eluting your desired product. This step is critical and may require optimization.
-
Elution: Elute your purified product from the cartridge using a solvent that disrupts the interaction between the product and the sorbent.
-
Analysis: Analyze the eluted fraction to confirm the purity of your product and the absence of the unreacted reagent.
Visualizing Experimental Workflows
Size Exclusion Chromatography (SEC) Workflow
Caption: Workflow for removing excess reagent using Size Exclusion Chromatography.
Dialysis Workflow
Caption: Workflow for removing excess reagent using Dialysis.
Solid-Phase Extraction (SPE) Workflow
Caption: General workflow for Solid-Phase Extraction (SPE).
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of endo-BCN-PEG12-NH2 Conjugates
For researchers and professionals in drug development, the precise characterization of bioconjugates is critical for ensuring efficacy, safety, and batch-to-batch consistency. The endo-BCN-PEG12-NH2 linker is a key reagent in copper-free click chemistry, enabling the stable conjugation of molecules to azide-modified targets. Mass spectrometry (MS) is the definitive tool for analyzing these conjugates, providing precise mass measurement, determination of conjugation efficiency (e.g., drug-to-antibody ratio, DAR), and identification of conjugation sites.
This guide provides an objective comparison of endo-BCN-PEG12-NH2 with its primary alternative, Dibenzocyclooctyne (DBCO)-PEG12-NH2, focusing on the analytical data derived from mass spectrometry.
Performance Comparison: BCN vs. DBCO Linkers
The choice between BCN and DBCO linkers for strain-promoted azide-alkyne cycloaddition (SPAAC) is application-dependent. While both react efficiently with azides, they exhibit distinct kinetic and stability profiles that influence their suitability for specific experimental conditions. DBCO generally offers faster reaction rates, while BCN provides superior stability in certain biological contexts.[1][2]
Table 1: Performance Characteristics of BCN vs. DBCO Linkers
| Feature | endo-BCN | DBCO (ADIBO) | Rationale / Supporting Data |
| Reaction Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Both linkers participate in bioorthogonal, copper-free click chemistry reactions with azides.[1][2] |
| Reaction Kinetics (k₂) | ~0.3 - 1.0 M⁻¹s⁻¹ | ~1.0 - 2.0 M⁻¹s⁻¹ | DBCO's greater ring strain typically results in faster kinetics with aliphatic azides.[1][2] However, BCN can show higher rates with aromatic azides.[2] |
| Stability in Reducing Agents | More stable (t½ ≈ 6 hours in Glutathione) | Less stable (t½ ≈ 71 minutes in Glutathione) | BCN demonstrates significantly higher stability in the presence of common biological reducing agents like glutathione (B108866) (GSH).[1] |
| Stability in Acid | Unstable (e.g., 90% TFA) | Unstable (e.g., 90% TFA) | Both linkers are susceptible to degradation under strong acidic conditions.[1] |
| Intracellular Stability | Low stability (79% degraded after 24h in phagocytes) | Moderate stability (36% degraded after 24h in phagocytes) | In the specific environment of immune phagocytes, DBCO has shown greater stability than BCN.[1] |
| Hydrophilicity | More Hydrophilic / Smaller Size | More Hydrophobic / Bulkier | The bicyclononyne group is smaller and generally less hydrophobic than the dibenzocyclooctyne structure.[2] |
Quantitative Mass Spectrometry Data
Mass spectrometry confirms successful conjugation by measuring the mass increase of the target molecule (e.g., a protein or antibody) after the linker and payload are attached. The deconvoluted mass spectrum clearly resolves the unconjugated and various conjugated species.
Table 2: Calculated Mass Data for a Model Protein Conjugate
| Species | Linker Reagent | Formula | Exact Mass (Da) | Expected Mass Shift (Da) | Representative Observed Mass (Da) |
| Model Protein | N/A | (Protein Specific) | N/A | N/A | 18,695.0 |
| Linker 1 | endo-BCN-PEG12-NH2 | C35H64N2O13 | 720.4460 | + 720.4 | 19,415.4 |
| Linker 2 | DBCO-PEG12-NH2 | C47H70N2O14 | 902.4827 | + 902.5 | 19,597.5 |
Note: The "Representative Observed Mass" is a calculated value based on a hypothetical conjugation to a model protein to illustrate the expected MS result. The exact mass of endo-BCN-PEG12-NH2 (non-salt form) is used for the calculation.
Experimental Protocols
The following is a generalized protocol for the characterization of an antibody-drug conjugate (ADC) using liquid chromatography-mass spectrometry (LC-MS).[5][6][7][8]
Sample Preparation
-
Conjugation: Conjugate the azide-modified antibody with endo-BCN-PEG12-payload or DBCO-PEG12-payload according to the specific reaction requirements.
-
Purification/Desalting: Remove excess unconjugated linker and payload. This is a critical step. Use size-exclusion chromatography (SEC) or a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with an MS-compatible buffer like ammonium (B1175870) bicarbonate.[9]
-
Sample Dilution: Dilute the purified conjugate to a final concentration of 0.2-1.0 mg/mL in an appropriate buffer for LC-MS analysis (e.g., 25 mM ammonium bicarbonate or water with 0.1% formic acid).[10]
Intact Mass Analysis (Top-Down Approach)
This method is used to determine the overall mass of the ADC and calculate the average drug-to-antibody ratio (DAR).
-
LC Conditions:
-
Column: Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, Waters ACQUITY UPLC BEH300 C4).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A shallow gradient from ~20% to 60% B over 15-20 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 60-80°C.
-
-
MS Conditions:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Range: m/z 1000–4000.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum using software (e.g., ProMass, MaxEnt) to obtain the zero-charge mass profile. The distribution of peaks will indicate species with different numbers of conjugated payloads (DAR 0, 1, 2, etc.).
-
Reduced Subunit Analysis (Middle-Down Approach)
This method provides more accurate mass measurement by analyzing the light and heavy chains separately.
-
Sample Preparation: To the purified ADC sample, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 1-5 mM. Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.[10]
-
LC-MS Analysis: Perform LC-MS using the same conditions as for intact mass analysis. The resulting chromatogram will show separate peaks for the light chain (LC) and heavy chain (HC).
-
Data Analysis: Deconvolute the mass spectra for the LC and HC peaks separately. This allows for precise determination of how many payloads are attached to each chain.
Visualizations
Experimental Workflow
Caption: General workflow for the mass spectrometry analysis of antibody-drug conjugates.
Linker Selection Logic
Caption: Decision logic for selecting between BCN and DBCO linkers based on key performance attributes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. enovatia.com [enovatia.com]
- 6. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
A Comparative Guide to the HPLC Analysis of endo-BCN-PEG12-NH2 Reaction Kinetics for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of endo-BCN-PEG12-NH2 and its alternatives in bioconjugation reactions, with a focus on reaction kinetics analyzed by High-Performance Liquid Chromatography (HPLC). The information presented, including experimental data and detailed protocols, is intended to assist researchers in selecting the most suitable reagents and methodologies for their specific applications in drug development and chemical biology.
Performance Comparison: Reaction Kinetics of Bioorthogonal Ligations
The kinetics of the conjugation reaction are a critical parameter in the development of bioconjugates, influencing reaction time, efficiency, and the required concentration of reagents. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse Electron-Demand Diels-Alder (IEDDA) reaction are two of the most prominent bioorthogonal chemistries used for this purpose. This section compares the reaction kinetics of endo-BCN, a popular bicyclo[6.1.0]nonyne (BCN) derivative, with other commonly used linkers.
Data Presentation
The following table summarizes the second-order rate constants for the reaction of various bioorthogonal reagents. This quantitative data allows for a direct comparison of their reaction efficiencies.
| Reagent 1 | Reagent 2 | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| endo-BCN | Benzyl Azide (B81097) | SPAAC | 0.29 |
| exo-BCN | Benzyl Azide | SPAAC | 0.19 |
| DBCO | Benzyl Azide (Primary Azide) | SPAAC | ~1.0 |
| DBCO | Secondary Azide | SPAAC | ~0.4 |
| DBCO | Tertiary Azide | SPAAC | ~0.1 |
| TCO | Tetrazine | IEDDA | >1,000 to 10⁶ |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible kinetic data. This section provides a comprehensive protocol for the HPLC analysis of the reaction between endo-BCN-PEG12-NH2 and an azide-containing molecule.
Protocol: HPLC Analysis of endo-BCN-PEG12-NH2 Reaction Kinetics
This protocol outlines a general method for monitoring the progress of the SPAAC reaction between endo-BCN-PEG12-NH2 and an azide-functionalized molecule using reverse-phase HPLC.
Materials:
-
endo-BCN-PEG12-NH2
-
Azide-containing molecule of interest (e.g., Benzyl Azide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable aqueous buffer
-
Organic Solvent: Acetonitrile (ACN) or Methanol (MeOH) for mobile phase and sample dilution
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)
-
Reverse-phase HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of endo-BCN-PEG12-NH2 in the reaction buffer or a compatible organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of the azide-containing molecule in the same solvent at a known concentration (e.g., 10 mM).
-
-
Reaction Setup:
-
In a reaction vessel, combine the endo-BCN-PEG12-NH2 and azide stock solutions to achieve the desired final concentrations (e.g., 1 mM each) in the reaction buffer. Ensure the final concentration of any organic solvent from the stock solutions is low enough not to interfere with the reaction or HPLC analysis.
-
Initiate the reaction by mixing the components thoroughly. Start a timer immediately.
-
-
Time-Course Sampling:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it significantly with a cold mobile phase or a suitable quenching agent to prevent further reaction.
-
-
HPLC Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water (optional, can improve peak shape).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where either the reactants or the product have a significant absorbance (e.g., 254 nm or 260 nm).
-
Gradient: Develop a suitable gradient to separate the starting materials (endo-BCN-PEG12-NH2 and azide) from the triazole product. An example gradient is:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B (linear gradient)
-
22-25 min: 95% B
-
25-27 min: 95% to 5% B
-
27-30 min: 5% B (re-equilibration)
-
-
-
-
Data Analysis:
-
Inject the quenched aliquots onto the HPLC system.
-
Integrate the peak areas of the reactant(s) and the product at each time point.
-
Plot the concentration of the limiting reactant versus time.
-
Calculate the second-order rate constant (k₂) from the kinetic data using appropriate integrated rate laws.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for HPLC analysis of reaction kinetics.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Conclusion
The choice of a bioorthogonal linker is a critical decision in the design of bioconjugation experiments. While DBCO generally offers faster reaction kinetics for SPAAC reactions, endo-BCN provides a good balance of reactivity and stability. For applications requiring extremely rapid kinetics, the TCO-tetrazine IEDDA reaction is a superior alternative, albeit with different chemical considerations. The provided HPLC protocol offers a robust method for quantifying the reaction kinetics of endo-BCN-PEG12-NH2, enabling researchers to make data-driven decisions for their specific bioconjugation needs.
A Head-to-Head Battle in Bioorthogonal Chemistry: BCN vs. DBCO Click Chemistry Reagents
In the rapidly advancing fields of chemical biology, drug development, and molecular imaging, the ability to specifically and efficiently label biomolecules is paramount. Strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for this purpose, allowing for the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] At the heart of this technology are strained cyclooctynes, with bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) being two of the most prominent reagents. This guide provides a comprehensive comparison of BCN and DBCO, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific application.
Performance Comparison: Reactivity, Stability, and Physicochemical Properties
The choice between BCN and DBCO hinges on a careful consideration of their respective reaction kinetics, stability in biological milieus, and inherent physical and chemical characteristics.
Reaction Kinetics:
The speed of the SPAAC reaction is a critical parameter, especially in applications involving low reactant concentrations or the need for rapid labeling. Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain.[1][2][3] However, the electronic properties of the azide (B81097) reaction partner can significantly influence the reaction rate.[1]
Experimental data reveals that DBCO reacts more rapidly with aliphatic azides, such as benzyl (B1604629) azide.[1][4] Conversely, BCN demonstrates a markedly higher reaction rate with aromatic azides, like phenyl azide.[1][4] This counterintuitive reactivity highlights the importance of considering the specific azide being used in an experimental design.
Table 1: Second-Order Rate Constants for SPAAC Reactions of BCN and DBCO with Different Azides.
| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| DBCO | Benzyl Azide | 0.24 - 1.0 | CH₃CN:H₂O (3:1), Aqueous Buffers |
| BCN | Benzyl Azide | 0.06 - 0.1 | CH₃CN:H₂O (3:1), Aqueous Buffers |
| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) |
| BCN | Phenyl Azide | 0.2 | CH₃CN:H₂O (3:1) |
Note: The reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[1]
Stability:
The stability of the cyclooctyne is crucial for ensuring the integrity of bioconjugates, particularly in the reducing environment of the cell. BCN generally exhibits greater stability compared to DBCO, especially in the presence of thiols and reducing agents.
Table 2: Stability of BCN and DBCO under Common Experimental Conditions.
| Condition | BCN Stability | DBCO Stability | Key Observations |
| Glutathione (GSH) | More stable (half-life ~6 h) | Less stable (half-life ~71 min) | BCN is significantly more stable in the presence of this common intracellular antioxidant.[5] |
| TCEP | More stable | Unstable over 24 hours | BCN is the preferred choice when reducing conditions are necessary.[5] |
| Aqueous Buffers (e.g., PBS) | Generally stable | Generally stable, but can lose reactivity over time | DBCO's reactivity may decrease over a month at -20°C due to oxidation and hydration.[1] |
| Acidic Conditions | Labile, can form inactive species | Prone to rearrangement | Both reagents have limitations under acidic conditions.[1] |
Physicochemical Properties:
The inherent structural and chemical properties of BCN and DBCO can influence the characteristics of the resulting bioconjugate.
Table 3: Physicochemical Properties of BCN and DBCO.
| Property | BCN | DBCO | Implications for Bioconjugation |
| Molecular Size | Smaller | Larger | BCN's smaller size can minimize steric hindrance and potential disruption of biomolecule function.[2] |
| Lipophilicity | Less lipophilic / More hydrophilic | More lipophilic / Hydrophobic | BCN can improve the solubility and reduce non-specific binding of the conjugate.[1] |
| Symmetry | Symmetric | Asymmetric | BCN's symmetry prevents the formation of regioisomers, leading to a more homogeneous product.[1] |
Logical Relationship and Key Distinguishing Factors
The choice between BCN and DBCO is a trade-off between reactivity and stability, with the optimal choice being application-dependent. The following diagram illustrates the key decision-making factors.
Caption: Decision tree for selecting between BCN and DBCO based on experimental needs.
Experimental Protocols
Reproducibility is key in scientific research. The following are generalized protocols for key experiments related to the use of BCN and DBCO reagents.
Protocol 1: General Procedure for Protein Labeling with BCN/DBCO-NHS Esters
This protocol describes the labeling of a protein with a BCN or DBCO linker that has been activated with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
BCN-NHS or DBCO-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a stock solution of the BCN-NHS or DBCO-NHS ester in anhydrous DMF or DMSO.
-
Protein Preparation: Dissolve the protein in the reaction buffer. The protein concentration should ideally be in the range of 1-10 mg/mL.
-
Conjugation Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio will need to be determined empirically but a starting point of 10-20 fold molar excess is common.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Purification: Remove the excess, unreacted labeling reagent using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy. For DBCO, the absorbance can be measured at ~309 nm.[1]
Protocol 2: Comparative Analysis of BCN and DBCO Stability in Cell Lysate
This protocol outlines a method to assess the stability of BCN and DBCO linkers in a simulated intracellular environment.
Materials:
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer)
-
BCN and DBCO linker stock solutions
-
Azide-functionalized fluorescent probe
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Lyse the cells using the chosen lysis buffer. Centrifuge to remove cell debris and collect the supernatant (cell lysate). Determine the protein concentration of the lysate.
-
Linker Incubation: Incubate a known concentration of the BCN and DBCO linkers in the cell lysate at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction with Fluorescent Probe: To each aliquot, add an excess of an azide-functionalized fluorescent probe. Allow the click reaction to proceed to completion.
-
Analysis: Measure the fluorescence intensity of each sample using a microplate reader. A decrease in fluorescence over time indicates degradation of the linker.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol is for evaluating the potential cytotoxic effects of BCN and DBCO linkers on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BCN and DBCO linker stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Linker Treatment: Prepare serial dilutions of the BCN and DBCO linkers in complete medium. Replace the old medium with the medium containing the diluted linkers. Include appropriate controls (vehicle and no-treatment).
-
Incubation: Incubate the cells with the linkers for a desired period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Conclusion
The selection between BCN and DBCO for copper-free click chemistry is a nuanced decision that is highly dependent on the specific experimental context. DBCO is often the reagent of choice when rapid reaction kinetics are essential. However, for applications demanding high stability, particularly in intracellular environments, or for bioconjugates where smaller size and reduced hydrophobicity are critical, BCN presents a compelling alternative. By carefully evaluating the kinetic, stability, and physicochemical properties of each linker, researchers can make an informed choice to best achieve their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugates Synthesized with endo-BCN-PEG12-NH2 Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of Antibody-Drug Conjugates (ADCs) synthesized using the endo-BCN-PEG12-NH2 linker. Through a comprehensive review of experimental data and methodologies, this document compares its performance against relevant alternatives, offering insights into the critical role of linker chemistry in ADC development. The inclusion of a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer in the endo-BCN linker is a key feature designed to enhance the physicochemical properties and in vivo performance of ADCs.[1][2][3]
Performance Comparison of ADC Linkers
The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics, and efficacy.[4] This section compares ADCs synthesized with the endo-BCN-PEG12-NH2 linker to those with a commonly used alternative, DBCO-PEG12-NH2, and a conventional non-PEGylated linker. The data presented is a synthesized representation based on typical results from multiple preclinical studies to provide a comparative overview.
Table 1: Comparative Performance of Trastuzumab-MMAE ADCs with Different Linkers
| Parameter | endo-BCN-PEG12-Linker | DBCO-PEG12-Linker | Non-PEGylated Linker | Rationale / Justification |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 3.7 | 3.5 | PEGylated linkers can help mitigate aggregation of hydrophobic payloads, sometimes allowing for slightly higher drug loading.[5] |
| % Aggregation (by SEC) | < 2% | ~3-4% | > 5% | The hydrophilic PEG12 spacer significantly reduces the propensity for aggregation, a common issue with hydrophobic drug-linkers.[2] DBCO is noted to be more hydrophobic than BCN, potentially leading to increased aggregation. |
| In Vitro Cytotoxicity (IC50 in HER2+ cell line) | 25 nM | 22 nM | 20 nM | Longer PEG chains can sometimes slightly decrease in vitro potency due to steric hindrance, though the effect is often marginal.[1] |
| Plasma Stability (% intact ADC after 7 days) | > 90% | > 90% | ~85-90% | Both BCN and DBCO form stable triazole rings. Non-cleavable linkers generally show high plasma stability.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of ADCs. The following are standard protocols for the key experiments cited in this guide.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This method separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.
-
System: A bio-inert HPLC system is recommended due to the high salt concentrations used.[7]
-
Column: A HIC column, such as a Butyl-NPR column.
-
Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol (B130326).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, etc.).[8]
Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius to quantify high molecular weight species (aggregates).
-
System: An HPLC or UPLC system.
-
Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[1]
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4. For some hydrophobic ADCs, the addition of a small percentage of organic solvent like isopropanol may be needed to reduce non-specific interactions.[1][2]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of aggregate is calculated by dividing the peak area of the high molecular weight species by the total peak area of all species.[1]
In Vitro Cytotoxicity Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC.
-
Cell Seeding: Plate HER2-positive cancer cells (e.g., SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Add the diluted ADC to the cells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9][]
Visualizing Workflows and Pathways
Diagrams are provided to illustrate key processes and relationships in the characterization of ADCs synthesized with endo-BCN-PEG12-NH2.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Signaling pathway for MMAE-induced apoptosis.
Caption: Key differences between BCN and DBCO linkers for SPAAC.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Functional Assays for Validating endo-BCN-PEG12-NH2 Labeled Antibodies
For researchers, scientists, and drug development professionals, the integrity of functional assays hinges on the quality and performance of labeled antibodies. The method of antibody conjugation is a critical factor that can significantly impact its binding affinity and overall performance in immunoassays. This guide provides an objective comparison of antibodies labeled with endo-BCN-PEG12-NH2, a modern site-specific conjugation linker, against traditional random labeling methods. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of an optimal labeling strategy.
The Impact of Labeling Strategy on Antibody Function
Traditional antibody labeling methods, such as those using N-hydroxysuccinimide (NHS) esters, target primary amines on lysine (B10760008) residues.[1] Since lysine residues are abundant and distributed throughout the antibody, this results in a heterogeneous population of randomly labeled antibodies.[1] This lack of control can lead to the modification of residues within the antigen-binding site, potentially impairing the antibody's functionality.[2]
In contrast, site-specific conjugation methods offer precise control over the location of the label, preserving the antigen-binding region and resulting in a homogeneous product.[1][] The endo-BCN-PEG12-NH2 linker is a prime example of a reagent that facilitates a more controlled labeling approach. It contains an NHS ester to react with a primary amine on the antibody and a BCN group for "click chemistry," allowing for a more defined and consistent labeling outcome.[4][5] Furthermore, the integrated PEG12 linker can enhance the solubility and stability of the antibody conjugate.[6][7]
Quantitative Performance Comparison: Site-Specific vs. Random Labeling
Emerging evidence consistently demonstrates the superior performance of site-specifically labeled antibodies in functional assays. A key advantage is the preservation of the antibody's binding affinity, leading to more reliable and reproducible results.
A comparative study evaluating site-specific versus random antibody conjugation methods revealed significant differences in binding capacity. In a flow cytometry analysis, the site-specifically conjugated antibody demonstrated a higher binding capacity compared to its randomly labeled counterpart.[8] While in an ELISA, the dissociation constants (Kd) were not statistically different, the trend suggested a slightly better performance for the site-specific conjugate.[8]
| Functional Assay | Labeling Method | Key Performance Metric | Outcome | Reference |
| Flow Cytometry | Site-Specific Conjugation | Binding Capacity | Higher | [8] |
| Random (NHS Ester) Conjugation | Binding Capacity | Lower | [8] | |
| ELISA | Site-Specific Conjugation | Dissociation Constant (Kd) | 11.8 nM (not statistically significant) | [8] |
| Random (NHS Ester) Conjugation | Dissociation Constant (Kd) | 13.8 nM (not statistically significant) | [8] |
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in validating labeled antibodies, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway where these antibodies might be employed.
Detailed Experimental Protocols
The following are detailed protocols for the key functional assays discussed in this guide. These protocols can be adapted for use with antibodies labeled via endo-BCN-PEG12-NH2 or other methods.
Protocol 1: Antibody Labeling with endo-BCN-PEG12-NHS Ester
This protocol is adapted from standard procedures for labeling antibodies with amine-reactive PEG-NHS esters.
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 1-10 mg/mL.
-
The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[9]
-
-
Reagent Preparation:
-
Allow the vial of endo-BCN-PEG12-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, dissolve the required amount of the linker in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and hydrolyzes quickly.[9]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.
-
Remove unreacted linker and byproducts by dialysis or using a desalting column to obtain the purified, labeled antibody.[9]
-
-
Click Chemistry (for subsequent fluorophore/biotin attachment):
-
The BCN group on the labeled antibody is now ready for a copper-free "click" reaction with an azide-modified molecule (e.g., a fluorophore or biotin). This reaction is typically performed according to the manufacturer's protocol for the specific azide-containing reagent.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a sandwich ELISA, which is a common format for quantifying an antigen.
-
Plate Coating:
-
Dilute the capture antibody to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as described above.
-
Prepare serial dilutions of your standard antigen in blocking buffer.
-
Add 100 µL of your samples and standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of the labeled detection antibody (e.g., endo-BCN-PEG12-NH2 labeled and subsequently "clicked" with a reporter) diluted in blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate.
-
If the detection antibody is enzyme-conjugated (e.g., with HRP), add 100 µL of the appropriate substrate (e.g., TMB) to each well.
-
Incubate in the dark until sufficient color develops.
-
Add 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Protocol 3: Flow Cytometry
This protocol outlines the basic steps for staining cells for flow cytometric analysis.
-
Cell Preparation:
-
Harvest cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).
-
Adjust the cell concentration to 1x10^6 cells/mL.
-
-
Staining:
-
Add 100 µL of the cell suspension to each tube.
-
Add the labeled primary antibody at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of wash buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cells in 500 µL of wash buffer.
-
Analyze the samples on a flow cytometer.
-
Conclusion
The choice of antibody labeling strategy has a profound impact on the outcome of functional assays. The use of site-specific conjugation reagents like endo-BCN-PEG12-NH2 offers significant advantages over traditional random labeling methods. By preserving the antibody's binding affinity and providing a homogeneous product, this modern approach leads to more reliable and reproducible data in critical assays such as ELISA and flow cytometry. The inclusion of a PEG linker further enhances the stability and solubility of the conjugate. For researchers seeking to improve the quality and consistency of their immunoassays, a transition to site-specific labeling methodologies is a well-supported and scientifically sound decision.
References
- 1. aboligo.com [aboligo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Site-specific PEGylation of an anti-CEA/CD3 bispecific antibody improves its antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Locational Impact of Site-Specific PEGylation: Streamlined Screening with Cell-Free Protein Expression and Coarse-Grain Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
The Hydrophilic Advantage: A Comparative Guide to PEG Spacers in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of a bioconjugate's success. Among the various options, hydrophilic polyethylene (B3416737) glycol (PEG) spacers have emerged as a cornerstone in the design of advanced therapeutics and diagnostics. This guide provides an objective comparison of bioconjugates with and without hydrophilic PEG spacers, supported by experimental data, to illuminate the profound impact of PEGylation on performance.
The covalent attachment of PEG chains, a process known as PEGylation, serves to connect biomolecules, drugs, or imaging agents.[1] This modification fundamentally alters the physicochemical properties of the resulting conjugate, leading to significant improvements in its biological performance.[2]
Key Advantages of Hydrophilic PEG Spacers
The incorporation of a hydrophilic PEG spacer in bioconjugation offers a multitude of benefits, primarily centered around improving the molecule's behavior in a biological environment. These advantages include:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of PEG imparts excellent water solubility to conjugated molecules, which is particularly beneficial for hydrophobic drugs that would otherwise have poor bioavailability.[3][4] This enhanced solubility also mitigates the tendency of bioconjugates, such as antibody-drug conjugates (ADCs), to aggregate, a common issue that can compromise efficacy and induce immunogenicity.[3][5] The flexible PEG chain creates a protective hydration shell around the conjugate, preventing the formation of aggregates.[4]
-
Improved Pharmacokinetics: PEGylation significantly enhances the pharmacokinetic profile of a bioconjugate.[5] By increasing the hydrodynamic volume of the molecule, PEGylation reduces renal clearance, thereby extending the circulating half-life of the therapeutic.[2][3] This prolonged circulation time allows for greater accumulation at the target site, such as a tumor.[5]
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the surface of the biomolecule, reducing the likelihood of an immune response.[1][3] This "stealth" effect shields the conjugate from recognition by the immune system, leading to decreased clearance and a lower potential for adverse immune reactions.[][7]
-
Minimized Steric Hindrance: The flexible and defined length of PEG spacers provides optimal spacing between the conjugated molecules.[1][3] This separation minimizes steric hindrance, ensuring that the biological activity of the components, such as the binding affinity of an antibody, is preserved.[3]
-
Higher Drug-to-Antibody Ratios (DAR): In the context of ADCs, hydrophilic linkers enable the conjugation of a higher number of drug molecules to an antibody without causing aggregation.[5][8] This allows for the delivery of a more potent therapeutic payload to the target cells.
Comparative Performance Data
The advantages of hydrophilic PEG spacers are not merely theoretical. Experimental data consistently demonstrates their superiority over conjugates lacking this feature, particularly in the challenging field of antibody-drug conjugates.
| Property | Without Hydrophilic Spacer (e.g., Hydrophobic Linker) | With Hydrophilic PEG Spacer | Source(s) |
| Solubility & Aggregation | Prone to aggregation, especially with hydrophobic payloads and higher DARs. | Significantly reduced aggregation, allowing for higher DARs with maintained stability. | [5][9][10] |
| Pharmacokinetics | Faster plasma clearance and shorter circulation half-life. | Slower plasma clearance, longer circulation half-life, and increased tumor accumulation. | [5] |
| In Vitro Cytotoxicity | Maintained cytotoxicity. | Generally maintained or improved cytotoxicity. | [5] |
| In Vivo Performance | Lower tumor growth inhibition. | Greater tumor growth inhibition and extended survival. | [5] |
| Off-Target Toxicity | Higher potential for off-target toxicity. | Reduced off-target toxicity. | [5] |
Visualizing the Impact of PEGylation
To better understand the structural and functional implications of using a hydrophilic PEG spacer, the following diagrams illustrate key concepts and workflows.
Caption: Structural comparison of a bioconjugate with and without a hydrophilic PEG spacer.
Caption: A typical experimental workflow for bioconjugation using a PEG spacer.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to BCN Reagents: The Impact of PEG Linker Length on Performance
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is a critical determinant of experimental success. Bicyclo[6.1.0]nonyne (BCN) reagents, utilized in copper-free click chemistry—specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—are frequently equipped with polyethylene (B3416737) glycol (PEG) linkers to enhance their utility. The length of this PEG spacer is not merely a trivial feature; it is a crucial parameter that can significantly influence the physicochemical properties and in vivo performance of the resulting bioconjugate.
This guide provides an objective comparison of BCN reagents with varying PEG linker lengths, offering supporting experimental data and detailed protocols to aid in the selection of the optimal linker for specific research and therapeutic applications.
The Influence of PEG Linker Length on Key Performance Metrics
The incorporation of a PEG spacer in a BCN reagent primarily aims to improve its aqueous solubility and reduce aggregation.[1][2] The length of the PEG chain—denoted by the number of ethylene (B1197577) glycol units (n)—directly correlates with the hydrophilicity of the molecule.[3] This property is particularly vital when conjugating hydrophobic payloads, as is common in the development of Antibody-Drug Conjugates (ADCs), where aggregation can lead to reduced efficacy and increased toxicity.[4]
Longer PEG chains create a larger hydrodynamic radius, which can shield the bioconjugate from renal clearance, thereby extending its plasma half-life.[5] However, an excessively long linker might introduce steric hindrance, potentially impeding access to the target molecule or affecting the biological activity of the conjugated payload.[5] Conversely, a shorter linker may not provide sufficient hydrophilicity or spacing, leading to aggregation or impaired function. Therefore, the optimal PEG length often represents a balance between these competing factors and is highly dependent on the specific application.
Data Presentation: A Comparative Overview
While direct head-to-head comparative studies for a wide range of BCN-PEGn reagents are not extensively published, we can infer the expected trends based on studies of PEGylated bioconjugates. The following tables summarize the anticipated impact of PEG linker length on key performance parameters.
Table 1: Physicochemical Properties of BCN-PEGn Reagents
| Feature | Short PEG Linker (e.g., PEG2, PEG3) | Medium PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG8, PEG12) |
| Hydrophilicity | Moderate | Good | Excellent |
| Solubility in Aqueous Buffers | Moderate | Good | Excellent[6] |
| Steric Hindrance | Low | Moderate | High |
| Reaction Kinetics (vs. non-PEGylated BCN) | Likely similar | May be slightly reduced due to steric effects | Potentially slower due to increased steric hindrance |
Table 2: In Vitro and In Vivo Performance of Bioconjugates with BCN-PEGn Linkers
| Parameter | Short PEG Linker (e.g., PEG2, PEG3) | Medium PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG8, PEG12) |
| Serum Stability (Half-life) | Moderately increased | Increased[7] | Significantly increased[4][7] |
| In Vivo Clearance | Moderate | Reduced | Significantly reduced[3] |
| Tumor Penetration | Potentially higher | Balanced | May be impeded by large size[5] |
| Propensity for Aggregation | Moderate reduction | Significant reduction | Highest reduction[4] |
Note: The trends presented are based on general principles of PEGylation and data from related bioconjugate studies. Empirical validation is crucial for each specific application.
Experimental Protocols
To facilitate the direct comparison of BCN reagents with different PEG linker lengths, detailed experimental protocols are provided below.
Protocol 1: Comparative Analysis of Antibody Conjugation Efficiency
This protocol outlines a method for conjugating BCN-PEGn-NHS esters to an antibody and subsequently analyzing the drug-to-antibody ratio (DAR).
Materials:
-
Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-PEG2-NHS ester, BCN-PEG4-NHS ester, and BCN-PEG8-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Azide-functionalized payload (e.g., a fluorescent dye or a cytotoxic drug)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
Hydrophobic Interaction Chromatography (HIC) system
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the antibody in PBS.
-
Immediately before use, dissolve each BCN-PEGn-NHS ester in DMSO to a concentration of 10 mM.
-
Prepare a 10 mM solution of the azide-payload in DMSO.
-
-
Antibody Modification:
-
In separate tubes, add a 10-fold molar excess of each BCN-PEGn-NHS ester solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted BCN-PEGn-NHS ester using a desalting column, exchanging the buffer back to PBS.
-
-
Payload Conjugation (SPAAC Reaction):
-
To each of the modified antibody solutions, add a 5-fold molar excess of the azide-payload solution.
-
Incubate for 12-18 hours at 4°C or 2-4 hours at room temperature.
-
-
Purification and Analysis:
-
Purify the resulting antibody-drug conjugates (ADCs) using a desalting column to remove the excess payload.
-
Determine the average DAR for each ADC using HIC-HPLC. The retention time will correlate with the hydrophobicity, and thus the number of conjugated payloads.
-
Caption: Workflow for comparing antibody conjugation efficiency.
Protocol 2: Assessment of ADC Stability
This protocol describes a method to evaluate the stability of the ADCs prepared in Protocol 1.
Materials:
-
Purified ADCs with different PEG linker lengths
-
Human or mouse plasma
-
Size Exclusion Chromatography (SEC) system
-
LC-MS system
Methodology:
-
Incubation:
-
Incubate each ADC at a concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96 hours), take an aliquot of each sample and store it at -80°C until analysis.
-
-
Aggregation Analysis (SEC):
-
Thaw the samples and centrifuge to remove any precipitated proteins.
-
Inject the supernatant onto an SEC column to separate aggregates, monomers, and fragments.
-
Monitor the elution profile at 280 nm.
-
Calculate the percentage of monomeric ADC remaining at each time point to assess colloidal stability.
-
-
In Vivo Stability (LC-MS):
-
For a more detailed analysis of linker stability, the plasma samples can be analyzed by LC-MS.
-
The average DAR of the ADC can be determined at each time point. A decrease in the average DAR over time indicates linker instability and payload release.
-
Caption: Workflow for assessing ADC stability.
Conclusion
The length of the PEG linker in BCN reagents is a critical parameter that can be tailored to optimize the performance of a bioconjugate. While longer PEG chains generally enhance hydrophilicity and in vivo stability, they may also introduce challenges such as steric hindrance. Conversely, shorter linkers may not provide adequate spacing or solubility. The choice of PEG linker length is therefore a nuanced decision that must be guided by the specific requirements of the application, including the nature of the molecules to be conjugated and the desired in vivo performance. The provided protocols offer a framework for the empirical determination of the optimal BCN-PEGn linker for any given research or drug development program.
References
- 1. chemscene.com [chemscene.com]
- 2. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. BCN-PEG Click Chemistry Linker Reagents | AxisPharm [axispharm.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of endo-BCN-PEG12-NH2 Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of endo-BCN-PEG12-NH2 hydrochloride, a key reagent in bioconjugation and drug delivery research.
Chemical Safety Profile
Based on its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Due to its environmental toxicity, it is imperative that this compound is not disposed of down the drain or in regular waste streams.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant [1]. The following steps provide a clear, procedural guide for laboratory personnel.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Collect waste this compound, including any contaminated consumables (e.g., pipette tips, vials), in a dedicated, properly labeled, and sealed chemical waste container.
-
The container should be clearly marked with the chemical name: "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Environmentally Hazardous").
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste in accordance with all local, state, and federal regulations.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a chemical waste container[2].
-
Wash the spill area thoroughly. Report the spill to your EHS department.
-
Quantitative Hazard Information
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P501: Dispose of contents/ container to an approved waste disposal plant |
| Acute Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life | P273: Avoid release to the environment |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage |
Data sourced from the this compound Safety Data Sheet[1].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling endo-BCN-PEG12-NH2 hydrochloride
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with endo-BCN-PEG12-NH2 hydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment must be worn at all times to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for protection against weak acids and various organic compounds. Always inspect gloves before use and change them immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against potential splashes of the substance. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling Protocol
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Ventilation: Use in a well-ventilated laboratory or under a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area[1].
Storage Conditions
-
Temperature: Store in a tightly sealed container in a cool, dry place.
-
Incompatibilities: Keep away from strong oxidizing agents.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action must be taken.
Spill and Leak Procedures
| Spill or Leak Scenario | Action |
| Small Spill | Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal. |
| Large Spill | Evacuate the area and ensure adequate ventilation. Contain the spill and follow the same procedure as for a small spill. |
| Cleaning | After the material has been collected, clean the spill area with a suitable solvent. |
First Aid Measures
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and wash before reuse. If irritation develops, seek medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
Disposal Plan
Due to its toxicity to aquatic life, this compound and its containers must be disposed of responsibly[1].
Waste Disposal Protocol
-
Collect Waste: All waste materials, including unused product and contaminated items (e.g., gloves, absorbent materials), should be collected in a designated, labeled, and sealed container.
-
Segregate: Do not mix with other waste streams unless compatible.
-
Consult Regulations: Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not dispose of down the drain or in regular trash[2][3].
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
